Mexazolam
Description
Structure
3D Structure
Properties
IUPAC Name |
10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCDXCTICZJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057715 | |
| Record name | Mexazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31868-18-5 | |
| Record name | Mexazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31868-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexazolam [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031868185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEXAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5969B6237 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mexazolam's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The Role of Mexazolam's Active Metabolite: Chlornordiazepam
This compound is metabolized in the liver to its primary active metabolite, chlornordiazepam. It is this metabolite that is largely responsible for the pharmacological effects of this compound. Recent research has highlighted the unique "pharmacodynamic fingerprint" of chlornordiazepam, which distinguishes it from other benzodiazepines and likely underlies this compound's clinical profile of potent anxiolysis with reduced sedative effects.[1][7]
Subtype Selectivity of Chlornordiazepam
The GABA-A receptor exists in numerous subtypes, determined by the specific combination of its five subunits (e.g., α, β, γ). The α subunits are particularly important for determining the pharmacological effects of benzodiazepines. Different α subunits are associated with distinct clinical effects:
-
α1 subunits: Primarily associated with sedative and hypnotic effects.
-
α2 and α3 subunits: Primarily associated with anxiolytic effects.
-
α5 subunits: Implicated in cognitive and memory processes.
Studies utilizing whole-cell patch-clamp electrophysiology have demonstrated that chlornordiazepam exhibits a degree of selectivity for GABA-A receptor subtypes.[1][7]
Table 1: Qualitative Effects of Chlornordiazepam on GABA-A Receptor Subtypes
| GABA-A Receptor Subunit | Effect of Chlornordiazepam on GABA-Evoked Current Amplitude | Effect of Chlornordiazepam on Current Decay Time | Associated Clinical Effect | Reference |
| α1 | No significant change | Increased | Sedation | [1][7] |
| α2 | Potentiation | Not specified | Anxiolysis | [1][7] |
| α3 | Potentiation | Not specified | Anxiolysis | [1][7] |
This selective potentiation of α2 and α3 subunit-containing receptors, without a significant increase in the current amplitude of α1-containing receptors, provides a molecular basis for the observation that this compound has strong anxiolytic properties with a potentially lower incidence of sedation compared to non-selective benzodiazepines like alprazolam and bromazepam.[1][7] The increase in current decay time at α1 receptors may contribute to some level of sedative effect, but the primary modulation of current amplitude at the anxiolysis-associated subunits is the dominant feature.[1][7]
Signaling Pathway and Logical Relationships
The mechanism of action of this compound can be visualized as a signaling cascade that begins with the binding of its active metabolite to the GABA-A receptor and culminates in neuronal inhibition.
Caption: Signaling pathway of this compound's anxiolytic action.
Experimental Protocols
The following are detailed, generalized protocols for the key experimental techniques used to elucidate the mechanism of action of benzodiazepines like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and its modulation by compounds like chlornordiazepam.
Caption: Workflow for whole-cell patch-clamp experiments.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The pipettes are filled with an internal solution containing ions that mimic the intracellular environment.
-
Recording:
-
Cells are placed in a recording chamber and perfused with an external solution.
-
A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline current is established by applying a sub-maximal concentration of GABA (e.g., EC20).
-
This compound's active metabolite, chlornordiazepam, is co-applied with GABA at varying concentrations.
-
-
Data Analysis: The potentiation of the GABA-evoked current by chlornordiazepam is measured, and dose-response curves are generated to determine the EC50 (if data is available).
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for the benzodiazepine site on the GABA-A receptor.
Caption: Workflow for radioligand binding assays.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation:
-
The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) at a constant concentration.
-
Increasing concentrations of the unlabeled test compound (e.g., chlornordiazepam) are added to compete with the radioligand for binding.
-
A parallel set of incubations is performed in the presence of a high concentration of a known benzodiazepine (e.g., diazepam) to determine non-specific binding.
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound, primarily through its active metabolite chlornordiazepam, functions as a positive allosteric modulator of the GABA-A receptor. Its mechanism of action is characterized by a degree of subtype selectivity, with a preferential potentiation of GABA-evoked currents at α2 and α3 subunit-containing receptors. This "pharmacodynamic fingerprint" likely contributes to its clinical profile as a potent anxiolytic with a reduced sedative liability compared to non-selective benzodiazepines. While quantitative data on its binding affinity and potency are not extensively available, the qualitative understanding of its mechanism provides a solid foundation for further research and drug development. The experimental protocols outlined in this guide represent the standard methodologies for investigating the interaction of compounds like this compound with the GABA-A receptor.
References
- 1. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of this compound, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. The effects of midazolam and sevoflurane on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α subunits in GABAA receptors are dispensable for GABA and diazepam action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic action of midazolam on GABAA receptor-mediated responses in rat sacral dorsal commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiating action of midazolam on GABA-mediated responses and its antagonism by Ro 14-7437 in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [bradscholars.brad.ac.uk]
- 14. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for distinct conformations of the two alpha 1 subunits in diazepam-bound GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Biotransformation of Mexazolam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mexazolam, an oxazolobenzodiazepine, functions as a prodrug, rapidly and extensively metabolized in the liver into its pharmacologically active metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics and biotransformation pathways of this compound, with a focus on its primary active metabolites, chloronordiazepam (CND) and chloroxazepam (COX). Unaltered this compound is not detected in the bloodstream following oral administration. The anxiolytic effects of this compound are therefore attributable to its active metabolites. This document summarizes key quantitative pharmacokinetic data, details relevant experimental protocols for metabolite analysis, and presents a visual representation of the metabolic pathways.
Pharmacokinetics
Following oral administration, this compound undergoes significant first-pass metabolism in the liver. The pharmacokinetic profile is characterized by the appearance and subsequent elimination of its active metabolites, primarily chloronordiazepam (CND), also known as delorazepam, and chloroxazepam (COX), also known as lorazepam.
Absorption and Distribution
This compound is well-absorbed orally, but the parent drug is not detected in systemic circulation, indicating rapid and complete first-pass metabolism. The active metabolites are detectable in plasma shortly after administration. Both CND and COX are highly bound to plasma proteins, with a binding rate exceeding 90%.[1]
Metabolism and Biotransformation
The biotransformation of this compound occurs primarily in the liver and is mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[2] The metabolism of this compound proceeds via two main pathways: a benzodiazepine (BZD)-type pathway that produces active metabolites, and a benzophenone-type pathway that results in inactive metabolites.[1]
The initial metabolic step involves the opening of the oxazolo ring of this compound, leading to the formation of chloronordiazepam (CND). CND is a long-acting benzodiazepine and a major active metabolite. Subsequently, CND undergoes hydroxylation to form chloroxazepam (COX), another pharmacologically active metabolite. COX is then primarily eliminated through conjugation, mainly as a glucuronide.[1]
Excretion
The elimination of this compound's metabolites occurs predominantly through the bile and feces. Less than 10% of the administered dose is excreted in the urine as metabolites. Notably, over 50% of the dose is eliminated as the conjugated form of chloroxazepam (COX).[3]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound's active metabolites have been characterized in human studies. The following tables summarize the key quantitative data for chloronordiazepam (CND) and chloroxazepam (COX) following oral administration of this compound.
Table 1: Pharmacokinetic Parameters of Chloronordiazepam (CND) after a Single Oral Dose of this compound in Healthy Subjects [4]
| Parameter | Mean Value (± SD) | Unit |
| Peak Plasma Concentration (Cmax) | 6.80 (± 0.68) | ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 2.01 (± 0.55) | hours |
| Apparent Elimination Half-life (t½) | 76.4 (± 6.35) | hours |
Data from a study involving the administration of a single oral dose of this compound to ten healthy subjects.
Table 2: General Pharmacokinetic Properties of this compound and its Active Metabolites
| Parameter | This compound | Chloronordiazepam (CND) | Chloroxazepam (COX) |
| Route of Administration | Oral | - | - |
| Bioavailability | Not applicable (prodrug) | - | - |
| Protein Binding | >90% | >90% | >90%[1] |
| Metabolism | Hepatic (CYP3A4)[2] | Hepatic (Hydroxylation) | Hepatic (Conjugation)[1] |
| Elimination Half-life | Biphasic: 1.4 h (initial), 76 h (terminal)[3] | - | - |
| Primary Route of Excretion | Bile and feces[3] | - | - |
Biotransformation Pathways
The metabolic cascade of this compound involves a series of enzymatic reactions in the liver, leading to the formation of active and inactive metabolites.
Experimental Protocols
The quantification of this compound's metabolites in biological matrices is crucial for pharmacokinetic studies. A commonly cited method involves gas-liquid chromatography with an electron capture detector (GC-ECD).
Quantification of Chloronordiazepam (CND) in Human Plasma by GC-ECD[4]
Objective: To determine the plasma concentration of CND following oral administration of this compound.
Methodology:
-
Sample Collection: Collect 2 mL of plasma from subjects at various time points after drug administration.
-
Extraction:
-
Add an internal standard to the plasma sample.
-
Perform a liquid-liquid extraction with benzene.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic (benzene) layer to a clean tube.
-
Evaporate the benzene to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for injection.
-
-
Chromatographic Analysis:
-
Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Column: A suitable capillary column for benzodiazepine analysis.
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector and Detector Temperatures: Optimized for the analysis of CND.
-
Temperature Program: A programmed temperature gradient to ensure adequate separation of CND from other plasma components and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of CND of known concentrations.
-
Calculate the peak area ratio of CND to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of CND in the plasma samples by interpolating from the calibration curve.
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL.[4]
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow from drug administration to pharmacokinetic data analysis.
Conclusion
This compound is a prodrug that is extensively metabolized to its active metabolites, chloronordiazepam and chloroxazepam, which are responsible for its anxiolytic effects. The long elimination half-life of its primary active metabolite, CND, contributes to the prolonged duration of action. Understanding the pharmacokinetic profile and biotransformation pathways of this compound is essential for optimizing its therapeutic use and for the development of new drug candidates in the benzodiazepine class. Further research to fully elucidate the pharmacokinetic parameters of all metabolites and to develop and validate more advanced analytical methods will continue to enhance our understanding of this complex drug.
References
- 1. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in Man Following Oral Administration of this compound | Semantic Scholar [semanticscholar.org]
In-Vitro Characterization of Mexazolam Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of the binding affinity of Mexazolam, a benzodiazepine with anxiolytic properties. As a prodrug, this compound's pharmacological activity is primarily mediated through its active metabolites. This document details the binding characteristics of these metabolites to the γ-aminobutyric acid type A (GABA-A) receptor, outlines the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Introduction: this compound and its Active Metabolites
This compound is a benzodiazepine that undergoes rapid and extensive metabolism in the body to form its principal active metabolites: Chloronordiazepam (also known as Delorazepam) and Chloroxazepam (which is structurally identical to Lorazepam) . These metabolites are responsible for the anxiolytic, anticonvulsant, sedative, and muscle-relaxant effects associated with this compound administration. Their primary molecular target is the GABA-A receptor, a ligand-gated ion channel in the central nervous system. By binding to the benzodiazepine site on this receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
The in-vitro characterization of the binding affinity of these metabolites is crucial for understanding the potency and pharmacological profile of this compound. This is typically achieved through radioligand binding assays, which quantify the interaction between the drug and the receptor.
Quantitative Binding Affinity Data
The binding affinities of this compound's active metabolites, Delorazepam and Lorazepam, for the GABA-A receptor have been determined in various in-vitro studies. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| Delorazepam (Chloronordiazepam) | Rat Brain Membranes | [3H]-Flunitrazepam | 1.3 | [1] |
| Lorazepam (Chloroxazepam) | Rat Cerebral Cortex | [3H]-Flunitrazepam | 1.5 | |
| Lorazepam (Chloroxazepam) | Recombinant Human α1β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 2.2 | |
| Lorazepam (Chloroxazepam) | Recombinant Human α2β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 1.8 | |
| Lorazepam (Chloroxazepam) | Recombinant Human α3β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 2.5 | |
| Lorazepam (Chloroxazepam) | Recombinant Human α5β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 3.1 |
Experimental Protocols
The determination of the in-vitro binding affinity of this compound's metabolites is primarily accomplished through competitive radioligand binding assays.
Radioligand Binding Assay for Benzodiazepine Site on GABA-A Receptor
This protocol outlines a standard method for a competitive binding assay to determine the Ki of a test compound (e.g., Delorazepam or Lorazepam) at the benzodiazepine site of the GABA-A receptor.
3.1.1. Materials
-
Receptor Source: Rat or mouse brain tissue (e.g., cortex, hippocampus) or cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: A high-affinity benzodiazepine site radioligand, typically [³H]Flunitrazepam.
-
Test Compounds: Delorazepam, Lorazepam, or other competing ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: Vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
3.1.2. Procedure
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add the following components in triplicate:
-
Total Binding: Receptor membranes, [³H]Flunitrazepam, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]Flunitrazepam, and a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.
-
Competitive Binding: Receptor membranes, [³H]Flunitrazepam, and varying concentrations of the test compound (Delorazepam or Lorazepam).
-
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration manifold.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Signaling Pathway of Benzodiazepine Action at the GABA-A Receptor```dot
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The in-vitro characterization of this compound's binding affinity is fundamentally the study of its active metabolites, Delorazepam and Lorazepam. Both metabolites exhibit high affinity for the benzodiazepine binding site on the GABA-A receptor, consistent with the anxiolytic and other CNS depressant effects of this compound. The quantitative data obtained from radioligand binding assays, as detailed in this guide, are essential for the preclinical evaluation of this compound and for providing a basis for understanding its clinical pharmacology. The provided experimental protocols and visualizations serve as a resource for researchers and professionals in the field of drug development and neuroscience.
References
Preclinical Profile of Mexazolam: A Technical Guide to its Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating the anxiolytic effects of Mexazolam. This compound, a benzodiazepine derivative, has demonstrated a unique pharmacological profile characterized by potent anxiety-reducing properties with a comparatively lower incidence of sedative and myorelaxant side effects. This document synthesizes key findings on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike the parent compound, which is not detected in the blood after oral administration, its anxiolytic effects are mediated by its principal active metabolites: chloronordiazepam (CND) and chloroxazepam (COX).[3][4][5]
These metabolites bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel, enhancing the affinity of the receptor for the inhibitory neurotransmitter GABA.[1][6] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a subsequent reduction in neuronal excitability.[1] This calming effect on the central nervous system is the basis for its anxiolytic properties.[6]
A key feature of this compound's metabolites is their preferential affinity for GABA-A receptors containing α2 and α3 subunits, which are primarily associated with anxiolysis.[4] They exhibit minimal effect on receptors containing the α1 subunit, which is linked to sedation.[4] This subunit selectivity likely accounts for this compound's distinct clinical profile of effective anxiety relief with reduced sedative side effects compared to other benzodiazepines.[4][6]
Preclinical Pharmacokinetics & Comparative Efficacy
Preclinical studies consistently demonstrate that this compound possesses a more potent anxiolytic effect compared to diazepam and cloxazepam, while concurrently producing less sedation, ataxia, and muscle relaxation.[3][7] In conflict behavior or lever-pressing tests in animals, which are considered measures of an anti-anxiety effect, this compound was found to be 2-3 times more effective than diazepam and cloxazolam.[7][8]
Data Presentation
Table 1: Comparative Anxiolytic Potency and Side Effects
| Compound | Relative Anxiolytic Potency (vs. Diazepam) | Sedation & Ataxia | Muscle Relaxation |
|---|---|---|---|
| This compound | 2-3x higher[7][8] | Lower[3][7] | Lower[3][7] |
| Diazepam | 1x (Baseline) | Standard | Standard |
| Cloxazepam | Lower than this compound[7] | Higher than this compound[7] | Higher than this compound[7] |
Table 2: Pharmacokinetic Profile of this compound and its Active Metabolites
| Parameter | This compound (Parent Drug) | Chloronordiazepam & Chloroxazepam (Active Metabolites) |
|---|---|---|
| Metabolism | Rapidly metabolized via CYP3A4[4] | N/A |
| Blood Detection | Undetectable after oral administration[3] | Detectable in blood[3] |
| Biological Half-Life | Biphasic: ~1.4 hours (initial), ~76 hours (terminal)[4][5] | 130–200 hours[4] |
| Plasma Protein Binding | >90%[4] | ~90%[9] |
| Primary Elimination | Biliary and fecal routes[5] | Biliary and fecal routes[5] |
Experimental Protocols in Preclinical Anxiety Models
The anxiolytic properties of this compound are typically evaluated using a battery of standardized behavioral tests in rodents. These models leverage the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit spaces.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior in rodents.[10] The test relies on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two opposing "open" arms (without walls) and two opposing "closed" arms (with high walls).
-
Protocol:
-
Animals are acclimated to the testing room prior to the experiment.
-
Following administration of this compound or a vehicle, and a subsequent latency period, each animal is placed in the center of the maze, facing an open arm.[10]
-
The animal is allowed to freely explore the maze for a standard duration, typically 5 minutes.[10]
-
Behavior is recorded by an overhead video camera for later analysis.
-
-
Key Parameters:
-
Time spent in open arms: Anxiolytics increase the time spent in the open arms.
-
Number of entries into open arms: Anxiolytics increase the frequency of entries into the open arms.
-
Number of entries into closed arms: Used as a measure of general locomotor activity. A change in open-arm activity without a corresponding change in closed-arm entries suggests a specific effect on anxiety rather than a general change in motor function.
-
Open Field Test (OFT)
The OFT assesses anxiety and locomotor activity by observing the animal's behavior in a novel, open arena.[11] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the central area more freely.
-
Apparatus: A square or circular arena with high walls to prevent escape, typically illuminated from above.[11][12]
-
Protocol:
-
Following drug or vehicle administration, the animal is placed in the center or a corner of the open field.
-
The animal's behavior is recorded for a set period (e.g., 5-30 minutes).[12]
-
Automated tracking software is used to analyze movement patterns.
-
-
Key Parameters:
-
Time spent in the center zone: Anxiolytics increase the time spent in the central, more "anxiogenic" area of the field.
-
Distance traveled in the center zone: Anxiolytics increase exploration in the center.
-
Total distance traveled: Measures overall locomotor activity.
-
Rearing frequency: A measure of exploratory behavior.
-
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[13][14]
-
Apparatus: A box divided into two compartments: a large, brightly illuminated chamber and a smaller, dark chamber.[14] The compartments are connected by a small opening.[14]
-
Protocol:
-
Key Parameters:
-
Time spent in the light compartment: Anxiolytics increase the duration spent in the aversive light chamber.
-
Number of transitions: The total number of times the animal moves between the two compartments. This can be an indicator of general activity and exploration.
-
Latency to first enter the dark compartment: The time it takes for the animal to initially move from the light to the dark side.
-
Conclusion
Preclinical data robustly support the anxiolytic efficacy of this compound. Its mechanism, mediated by active metabolites with a preferential affinity for α2/α3-containing GABA-A receptors, provides a clear pharmacological basis for its potent anxiolytic effects coupled with a reduced liability for sedation and motor impairment. Standardized behavioral models such as the Elevated Plus-Maze, Open Field Test, and Light-Dark Box Test are crucial for quantifying these effects and differentiating this compound's favorable profile from that of other benzodiazepines. These findings underscore its significance as a therapeutic agent and a valuable tool for further research in the neurobiology of anxiety.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. Psychomotor Effects of this compound vs. Placebo [medscape.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. mmpc.org [mmpc.org]
Mexazolam Metabolism by Cytochrome P450 Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathways of Mexazolam, with a specific focus on the role of cytochrome P450 (CYP) enzymes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction to this compound
This compound is a benzodiazepine derivative with anxiolytic properties. As a prodrug, it undergoes extensive metabolism to form its pharmacologically active metabolites. Understanding the enzymatic pathways responsible for this bioactivation and subsequent clearance is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.
Metabolic Pathways of this compound
This compound is primarily metabolized in the liver through two main pathways: a benzodiazepine-type pathway that produces active metabolites, and a benzophenone-type pathway resulting in inactive metabolites. The initial and most critical steps involve oxidation reactions catalyzed by cytochrome P450 enzymes.
The primary active metabolites of this compound are chloronordiazepam (CND) and chloroxazepam (COX) . The parent drug, this compound, is typically not detected in the bloodstream after administration, indicating rapid and extensive first-pass metabolism.
Role of Cytochrome P450 Enzymes
The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform involved in its biotransformation in humans.
CYP3A4-Mediated Metabolism
In humans, CYP3A4 is the key enzyme responsible for the initial metabolic steps of this compound, including N-demethylation to form chloronordiazepam. Due to the significant role of CYP3A4 in the metabolism of a wide range of drugs, there is a high potential for drug-drug interactions.
Enzyme Kinetics
Species and Sex Differences
In vitro studies using rat liver microsomes have identified sex-specific differences in the CYP enzymes responsible for this compound metabolism. In female rats, CYP3A is the primary enzyme, whereas in male rats, CYP2C11 plays a more significant role. These findings suggest that female rats may serve as a more appropriate animal model for studying the CYP3A-mediated metabolism of this compound relevant to humans.
Table 1: Inhibition of this compound Metabolism in Female Rat Liver Microsomes by HMG-CoA Reductase Inhibitors
| Inhibitor | Ki (μM) |
| Simvastatin | 0.18 |
| Simvastatin acid | 1.1 |
| Lovastatin | 0.25 |
| Fluvastatin | 0.91 |
| Atorvastatin | 2.8 |
| Cerivastatin | 0.11 |
Data from a study on in vitro inhibition of this compound metabolism, highlighting the potential for drug interactions.
Experimental Protocols
The following sections outline representative experimental protocols for studying this compound metabolism in vitro. These are generalized methods that can be adapted for specific research needs.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to determine the metabolic stability and identify the metabolites of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO or methanol)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold) for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.2-1.0 mg/mL) and phosphate buffer.
-
Substrate Addition: Add this compound to the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard.
-
Sample Processing: Vortex the mixture and centrifuge to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Recombinant Human CYP Enzyme Assay
This protocol is used to identify the specific CYP isoforms involved in this compound metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Control microsomes (without the specific CYP enzyme)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution
-
NADPH regenerating system
-
Acetonitrile (ice-cold)
Procedure: The procedure is similar to the HLM assay, with the substitution of HLMs with specific recombinant CYP enzymes. Each CYP isoform is tested in a separate incubation. A control incubation with microsomes lacking the CYP enzyme is essential to account for any non-enzymatic degradation. The formation of metabolites in the presence of a specific CYP isoform confirms its role in the metabolism of this compound.
Analytical Methodology for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in in vitro and in vivo samples.
Sample Preparation
-
Protein Precipitation: As described in the experimental protocols, the addition of a cold organic solvent like acetonitrile is a simple and effective method for stopping the reaction and precipitating proteins from in vitro incubation samples.
-
Solid-Phase Extraction (SPE): For more complex matrices like plasma or urine, SPE can be used to clean up the sample and concentrate the analytes of interest.
LC-MS/MS Conditions
-
Chromatography: A reversed-phase C18 column is typically used for the separation of benzodiazepines and their metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, chloronordiazepam, chloroxazepam, and an appropriate internal standard need to be optimized.
Table 2: Example LC-MS/MS Parameters for Benzodiazepine Analysis (Adaptable for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Chloronordiazepam | To be determined | To be determined | To be determined |
| Chloroxazepam | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The specific m/z transitions and collision energies for this compound and its metabolites would need to be determined experimentally.
Conclusion
The metabolism of this compound is a rapid and complex process primarily mediated by CYP3A4 in humans, leading to the formation of active metabolites. While direct kinetic data for human enzymes are scarce, the study of related benzodiazepines provides valuable insights into the potential for non-Michaelis-Menten kinetics and drug-drug interactions. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to further investigate the metabolism of this compound and to characterize its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its metabolic fate is essential for the safe and effective clinical use of this anxiolytic agent.
The Anxiolytic Agent Mexazolam: A Technical History of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Mexazolam, a benzodiazepine derivative, emerged from the dedicated research efforts of Sankyo Co., Ltd. in the early 1970s as a novel anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound, with a focus on its pharmacological profile, metabolic pathway, and the key experimental methodologies that defined its characterization. Quantitative data from pivotal preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action and analytical validation.
Introduction
This compound, chemically known as 10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo[3,2-d][1]benzodiazepin-6(5H)-one, is a psychoactive drug of the benzodiazepine class. Developed in Japan by Sankyo Co., Ltd. under the code name CS-386, it was designed to offer a potent anxiolytic effect with a favorable safety profile. Marketed under trade names such as Melex and Sedoxil, this compound gained clinical use for the treatment of anxiety and neurosis. This document traces the scientific journey of this compound from its synthesis to its clinical evaluation, providing a technical resource for researchers and professionals in the field of drug development.
Discovery and Synthesis
The initial synthesis and exploration of the pharmacological properties of this compound were conducted by a team of researchers at Sankyo Co., Ltd. in the early 1970s. The pioneering work by T. Miyadera and his colleagues, published in 1971, laid the foundation for its development.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 2-amino-5-chloro-2'-chlorobenzophenone. A detailed experimental protocol for a similar synthesis is outlined below.
Experimental Protocol: Synthesis of an Oxazolobenzodiazepine
-
Step 1: Preparation of 2-amino-5-chloro-2'-chlorobenzophenone. This starting material is prepared through the reaction of p-chloroaniline and o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
-
Step 2: Formation of the Benzodiazepine Ring. The aminobenzophenone is reacted with aminoacetaldehyde diethyl acetal, followed by cyclization in the presence of an acid catalyst to form the 1,4-benzodiazepine ring structure.
-
Step 3: Introduction of the Oxazole Ring. The resulting benzodiazepine derivative is then reacted with 1-bromo-2-propanone. This step involves an intramolecular cyclization to form the fused oxazolo ring system characteristic of this compound.
-
Step 4: Purification. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.
Preclinical Pharmacology
Extensive preclinical studies were conducted to elucidate the pharmacological profile of this compound, including its mechanism of action, efficacy in animal models, and safety.
Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a potentiation of the inhibitory effects of GABA, leading to the anxiolytic, sedative, and muscle relaxant properties of the drug.
Notably, the primary therapeutic actions of this compound are mediated through its major active metabolite, chloronordiazepam (also known as delorazepam).[2] Chloronordiazepam exhibits preferential activity at GABA_A receptors containing α2 and α3 subunits, which are primarily involved in anxiety modulation, while having a lesser effect on α1 subunit-containing receptors that are associated with sedation.[2]
Signaling Pathway of this compound's Action
References
The Structural-Activity Relationship of Mexazolam and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexazolam, an oxazolobenzodiazepine, is a potent anxiolytic agent that exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive analysis of the structural-activity relationship (SAR) of this compound and its analogs. By examining the impact of structural modifications on pharmacological activity, this document aims to inform the rational design of novel benzodiazepine receptor ligands with improved therapeutic profiles. This guide details the key structural motifs required for activity, explores the influence of various substituents on receptor affinity and selectivity, and provides detailed experimental protocols for the evaluation of these compounds.
Introduction
Benzodiazepines (BZDs) represent a cornerstone in the pharmacological management of anxiety and related disorders. Their mechanism of action involves binding to a specific site on the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] this compound is structurally distinguished by its oxazolo-fused diazepine ring system. Like other benzodiazepines, its clinical efficacy and side-effect profile are intricately linked to its chemical structure and that of its active metabolites.[2]
This compound is rapidly metabolized in the body to its primary active metabolites, chloronordiazepam and chloroxazepam, which are responsible for its prolonged pharmacological effects. The anxiolytic properties of this compound are primarily attributed to the action of chloronordiazepam, which exhibits a degree of selectivity for GABA-A receptor subtypes containing α2 and α3 subunits over the α1 subunit.[3] This selectivity is thought to contribute to its favorable profile of potent anxiolysis with a reduced sedative effect compared to non-selective benzodiazepines.[3] Understanding the SAR of this compound and its analogs is crucial for the development of new chemical entities with enhanced selectivity and fewer off-target effects.
General Structural-Activity Relationship of 1,4-Benzodiazepines
The 1,4-benzodiazepine scaffold is the core structure for a vast array of pharmacologically active compounds. The activity of these molecules can be significantly altered by modifications at several key positions.[4][5]
-
Position 1: Small alkyl groups, such as a methyl group found in diazepam, are optimal for activity. However, substitution at this position is not essential, as potent benzodiazepines like lorazepam and oxazepam have a hydrogen atom at N-1.[2]
-
Position 2: A carbonyl group at the C-2 position is a critical feature for agonistic activity at the benzodiazepine binding site.[6]
-
Position 3: The presence of a hydroxyl group at this position, as seen in oxazepam and lorazepam, can lead to a shorter duration of action due to more rapid metabolism.[5]
-
Position 5: A phenyl group at this position is essential for high affinity. Substitution on this phenyl ring with electron-withdrawing groups at the ortho or di-ortho positions can increase activity, whereas para substitution is generally detrimental.[2]
-
Position 7: An electron-withdrawing substituent, typically a halogen (e.g., chlorine) or a nitro group, is crucial for high anxiolytic activity.[4][6]
Structural-Activity Relationship of this compound and its Analogs
This compound's structure, a 10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[2][6]oxazolo[3,2-d][2][7]benzodiazepin-6-one, incorporates several of these key features. The following table summarizes the predicted impact of structural modifications on the activity of this compound analogs, based on established SAR principles for benzodiazepines.
| Analog | Modification | Predicted Effect on GABA-A Receptor Affinity | Rationale |
| This compound | Parent Compound | High | The 10-chloro and 11b-(2-chlorophenyl) groups fulfill the requirements for potent activity. The oxazolo ring and N-3 methyl group contribute to its unique pharmacokinetic and pharmacodynamic profile. |
| Analog 1 | Removal of the 10-chloro group | Significantly Decreased | The electron-withdrawing group at the equivalent of position 7 in the classical benzodiazepine structure is critical for high affinity.[4] |
| Analog 2 | Replacement of the 10-chloro with a nitro group | Potentially Maintained or Increased | A nitro group is also a strong electron-withdrawing group and is known to confer high activity in other benzodiazepines (e.g., nitrazepam).[2] |
| Analog 3 | Replacement of the 11b-(2-chlorophenyl) with a phenyl group | Decreased | The ortho-chloro substituent on the C-5 phenyl ring is known to enhance binding affinity.[2] |
| Analog 4 | Replacement of the 11b-(2-chlorophenyl) with a 4-chlorophenyl group | Significantly Decreased | Para-substitution on the C-5 phenyl ring is generally unfavorable for activity.[2] |
| Analog 5 | Demethylation at the N-3 position | Altered Pharmacokinetics and Potentially Reduced Affinity | The methyl group can influence both the conformation and metabolic stability of the molecule. Its removal would likely alter the drug's profile. |
| Analog 6 | Replacement of the C-6 carbonyl with a thiocarbonyl | Decreased | The carbonyl oxygen at the equivalent of position 2 is a key hydrogen bond acceptor for receptor interaction.[6] |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through multi-step synthetic routes, often starting from appropriately substituted 2-aminobenzophenones.[8] The general scheme involves the formation of the diazepine ring followed by the construction of the fused oxazole ring.
General Synthetic Scheme for Oxazolobenzodiazepines:
References
- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egpat.com [egpat.com]
- 3. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of this compound, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. youtube.com [youtube.com]
- 6. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. | Semantic Scholar [semanticscholar.org]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mexazolam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexazolam, a benzodiazepine derivative, has demonstrated notable anxiolytic properties in preclinical studies. These application notes provide a comprehensive overview of its dosage, administration, and effects in various animal models. While specific dose-response data for this compound in common behavioral paradigms such as the elevated plus maze (EPM) and Morris water maze (MWM) are not extensively available in published literature, this document compiles relevant preclinical findings for this compound and provides detailed protocols for key behavioral assays based on established methodologies for other benzodiazepines like diazepam and midazolam. This information is intended to serve as a guide for researchers designing studies to evaluate the behavioral pharmacology of this compound.
Preclinical Pharmacological Profile of this compound
This compound exhibits a preclinical profile characteristic of a benzodiazepine, with potent anxiolytic effects. Studies have indicated that it is 2-3 times more effective than diazepam in conflict behavior tests, a classic animal model of anxiety.[1][2] Furthermore, this compound has been shown to inhibit convulsions induced by megimide in mice.[1][2] An important aspect of its profile is a reported separation between its anxiolytic effects and sedative side effects, with research suggesting it produces less sedation, ataxia, and muscular relaxation compared to diazepam.[3]
Toxicity Data: In subacute and chronic administration studies in rats, this compound was found to have a high safety margin, with no toxic reactions observed at dosages below 125 mg/kg.[1][4]
Pharmacokinetics: Following oral administration, this compound is extensively metabolized, and its active metabolites, primarily chloronordiazepam (CND) and chloroxazepam, are detected in the blood rather than the parent drug.[5]
Dosage and Administration in Animal Models
Due to the limited availability of specific dosage data for this compound in the EPM and MWM, the following tables provide dosage information for other commonly used benzodiazepines in these assays. This information can be used as a starting point for dose-ranging studies with this compound, keeping in mind its reported higher potency compared to diazepam.
Table 1: Benzodiazepine Dosages in the Elevated Plus Maze (EPM) in Rodents
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Chlordiazepoxide | Mice | 5 - 10 mg/kg | Intraperitoneal (i.p.) | Increased time spent in open arms | [6] |
| Chlordiazepoxide | Mice | 1.0, 7.5, 15.0 mg/kg | Intraperitoneal (i.p.) | Increased open arm exploration | [7] |
| Diazepam | Rats | 0.75 - 3.0 mg/kg | Not specified | Anxiolytic effects | [2] |
| Alprazolam | Rats | 0.75 - 1.75 mg/kg | Intraperitoneal (i.p.) | Anxiolytic effects | [8][9] |
| Clonazepam | Rats | 0.25 mg/kg | Intraperitoneal (i.p.) | Anxiolytic effect | [5] |
Table 2: Benzodiazepine Dosages in the Morris Water Maze (MWM) in Rodents
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Midazolam | Rats | 0.5, 1, 2 mg/kg | Intraperitoneal (i.p.) | Impaired acquisition and retrieval of reference memory | [10] |
| Diazepam | Rats | 2 mg/kg | Not specified | Impaired spatial learning | [11] |
Experimental Protocols
The following are detailed protocols for the Elevated Plus Maze and Morris Water Maze, adapted from established methods. These can be used to assess the anxiolytic and cognitive effects of this compound.
Protocol for Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). The time between administration and testing should be consistent and based on the pharmacokinetic profile of the drug.
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video camera. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol for Morris Water Maze (MWM) Test
Objective: To assess the effects of this compound on spatial learning and memory in rodents.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
Procedure:
-
Habituation: Handle the animals for several days leading up to the experiment.
-
Drug Administration: Administer this compound or vehicle at a consistent time before each training session.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swimming speed using a video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analysis:
-
A decrease in escape latency and path length across acquisition days indicates learning.
-
A preference for the target quadrant during the probe trial indicates spatial memory.
-
Impairment in these measures following drug administration suggests a negative impact on learning and memory.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, like other benzodiazepines, exerts its effects by modulating the GABAergic system. Its primary active metabolite, chloronordiazepam, acts as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability.
References
- 1. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic profiles of alprazolam and ethanol in the elevated plus-maze test and the early acquisition of shuttlebox avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lorazepam - Wikipedia [en.wikipedia.org]
- 10. Midazolam impairs acquisition and retrieval, but not consolidation of reference memory in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mexazolam Metabolites in Human Plasma by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexazolam is a benzodiazepine derivative used for its anxiolytic properties. Following oral administration, this compound is extensively metabolized in the liver, and the parent drug is not detected in the bloodstream. The pharmacological activity is attributed to its two primary active metabolites: chloronordiazepam (also known as delorazepam or nordiazepam) and chloroxazepam (lorazepam). Therefore, the pharmacokinetic assessment and therapeutic drug monitoring of this compound require the accurate quantification of these two metabolites in biological matrices such as plasma.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chloronordiazepam and chloroxazepam in human plasma. The method is simple, reliable, and suitable for clinical research and drug development studies.
Principle
The method is based on the separation of chloronordiazepam and chloroxazepam from plasma components using reversed-phase HPLC with ultraviolet (UV) detection. Plasma samples are first treated with a protein precipitation agent to remove interfering macromolecules. The clear supernatant is then directly injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a phosphate buffer and methanol. The analytes are detected and quantified by monitoring the UV absorbance at a specific wavelength.
Experimental Protocol
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and data acquisition software.
-
Analytical column: Symmetry C18, 5 µm particle size, or equivalent.
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) and dipotassium hydrogen phosphate (K₂HPO₄) for buffer preparation.
-
Water (HPLC grade).
-
Chloronordiazepam and chloroxazepam reference standards.
-
Drug-free human plasma.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
Preparation of Solutions
-
Phosphate Buffer (20 mmol L⁻¹, pH 7.0): Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in HPLC grade water to achieve a 20 mmol L⁻¹ solution with a pH of 7.0.
-
Mobile Phase: Prepare a mixture of 20 mmol L⁻¹ phosphate buffer (pH 7.0) and methanol in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solutions (1000 µg mL⁻¹): Accurately weigh and dissolve chloronordiazepam and chloroxazepam reference standards in methanol to prepare individual stock solutions of 1000 µg mL⁻¹.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves.
Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 1000 µL of methanol to precipitate the plasma proteins[1].
-
Vortex the mixture for 30 seconds.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
If necessary, evaporate the supernatant under a gentle stream of nitrogen at 30 °C to a volume of approximately 50 µL.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C18, 5 µm |
| Mobile Phase | 20 mmol L⁻¹ Phosphate Buffer (pH 7.0) : Methanol (50:50, v/v)[1] |
| Flow Rate | 1.0 mL min⁻¹[1] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[1] |
| Detection | UV at 214 nm[1] |
Note: Alternative UV wavelengths of 229 nm or 230 nm for lorazepam (chloroxazepam) and 238.2 nm for nordiazepam (chloronordiazepam) have also been reported and may be used for single-analyte analysis or with a diode-array detector for enhanced specificity[2][3][4].
Method Validation Summary
The described method has been validated for linearity, sensitivity, precision, accuracy, and recovery. The quantitative data is summarized in the table below.
| Parameter | Chloronordiazepam (Nordiazepam) | Chloroxazepam (Lorazepam) |
| Linearity Range (ng mL⁻¹) | 1–500[1] | 3–500[1] |
| Correlation Coefficient (R²) | > 0.9970[1] | > 0.9970[1] |
| Limit of Detection (LOD) (ng mL⁻¹) | 1.78 - 7.65 (in plasma)[1] | 1.78 - 7.65 (in plasma)[1] |
| Limit of Quantification (LOQ) (ng mL⁻¹) | 3.81 - 6.34 (in plasma)[1] | 3.81 - 6.34 (in plasma)[1] |
| Recovery (%) | 95.2 - 103.4[1] | 95.2 - 103.4[1] |
| Intra-day Precision (RSD %) | < 3.212[1] | < 3.212[1] |
| Inter-day Precision (RSD %) | < 3.212[1] | < 3.212[1] |
Visualizations
This compound Metabolism Pathway
Caption: Metabolic pathway of this compound in the liver.
HPLC Analysis Workflow
Caption: Experimental workflow for HPLC analysis of this compound metabolites.
References
In-vivo Models for Studying Mexazolam's Therapeutic Effects: Application Notes and Protocols
Introduction
Mexazolam is a long-acting benzodiazepine derivative indicated for the management of anxiety and related psychoneurotic conditions.[1][2][3][4][5] Like other benzodiazepines, its therapeutic actions stem from its ability to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[4][6][7] Specifically, this compound acts as a positive allosteric modulator at the GABA-A receptor, enhancing the effect of GABA, which leads to increased neuronal inhibition and a calming effect on the brain.[7][8] This mechanism underlies its anxiolytic (anti-anxiety), anticonvulsant, and sedative properties.[6][7]
Preclinical studies are essential for characterizing the pharmacological profile of compounds like this compound.[9] A battery of validated in-vivo models in rodents is used to quantify its anxiolytic, anticonvulsant, and sedative/motor-impairing effects. These models provide critical data for predicting clinical efficacy and potential side effects.[9][10][11] This document provides detailed protocols for key behavioral assays used to evaluate the therapeutic profile of this compound.
I. Models for Anxiolytic Effects
To assess anti-anxiety properties, researchers utilize models based on the natural conflict between a rodent's drive to explore a novel environment and its innate aversion to open, brightly lit spaces.[12][13] Anxiolytic compounds like this compound reduce this aversion, leading to increased exploration of the aversive zones.
A. Elevated Plus-Maze (EPM) Test
The EPM is a widely used assay for assessing anxiety-like behavior in rodents.[14][15][16] The test relies on the animal's natural fear of open and elevated spaces.[16]
Experimental Protocol:
-
Apparatus: A plus-shaped maze, typically made of PVC, elevated 50 cm above the ground. It consists of two open arms (50 x 12 cm) and two enclosed arms of the same size with 50 cm high walls. A central 12 x 12 cm square connects the arms.[14]
-
Animal Acclimation: House animals in the testing facility for at least one week before the experiment. On the testing day, allow animals to acclimate to the behavioral room for at least 30-60 minutes.[17][18]
-
Drug Administration: Administer this compound (e.g., 0.25 - 1.0 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Test Procedure:
-
Data Analysis: Using tracking software, quantify the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
Table 1: Representative Data for this compound in the Elevated Plus-Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Control) | - | 15.2 ± 2.1 | 20.5 ± 3.3 | 1540 ± 120 |
| This compound | 0.5 | 35.8 ± 4.5 | 40.1 ± 5.2 | 1490 ± 115 |
| This compound | 1.0 | 42.1 ± 5.0 | 48.7 ± 6.1 | 1450 ± 130 |
| Diazepam (Ref.) | 2.0 | 45.3 ± 4.8 | 50.2 ± 5.9 | 1420 ± 110 |
| *Note: Data are hypothetical and for illustrative purposes. *p<0.05, *p<0.01 vs. Vehicle. |
B. Light-Dark Box (LDB) Test
The LDB test is another common model for screening anxiolytic drugs.[19][20][21] It leverages the conflict between the rodent's tendency to explore and its innate aversion to brightly lit areas (scototaxis).[12][19]
Experimental Protocol:
-
Apparatus: A two-compartment box. The larger compartment (2/3 of the box) is open-topped and brightly illuminated.[12][21] The smaller compartment (1/3 of the box) is dark and covered.[12][19] A small opening connects the two chambers.[19][21]
-
Animal Acclimation: Follow the same acclimation procedure as for the EPM test.
-
Drug Administration: Administer this compound or vehicle 30 minutes before the test.
-
Test Procedure:
-
Data Analysis: Key parameters to measure include:
-
Interpretation: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.[19][21]
Table 2: Representative Data for this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle (Control) | - | 45 ± 5.2 | 8 ± 1.5 |
| This compound | 0.5 | 95 ± 8.1 | 15 ± 2.1 |
| This compound | 1.0 | 120 ± 10.3 | 19 ± 2.5 |
| Diazepam (Ref.) | 2.0 | 135 ± 11.5 | 22 ± 2.8 |
| *Note: Data are hypothetical and for illustrative purposes. *p<0.05, *p<0.01 vs. Vehicle. |
II. Model for Anticonvulsant Effects
Chemically-induced seizure models are standard for evaluating the anticonvulsant activity of test compounds.[22][23][24] The pentylenetetrazol (PTZ) model is particularly sensitive for detecting compounds that act via the GABAergic system.[25][26]
Pentylenetetrazol (PTZ)-Induced Seizure Test
PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces seizures in rodents.[25][27] Anticonvulsant drugs can delay the onset or prevent the occurrence of these seizures.
Experimental Protocol:
-
Materials: Pentylenetetrazol (PTZ) dissolved in sterile 0.9% saline.[27][28][29]
-
Animal Preparation: Acclimate animals as previously described. Weigh each animal to ensure accurate dosing.[27][29]
-
Drug Administration: Administer this compound or vehicle (control) i.p. 30-60 minutes prior to the PTZ challenge.
-
Seizure Induction:
-
Observation: Observe the animal continuously for 30 minutes.[30] Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS). Seizure severity can also be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from GTCS between the drug-treated and vehicle groups.
-
Interpretation: A significant increase in the latency to seizures and a higher percentage of seizure protection indicate anticonvulsant activity.
Table 3: Representative Data for this compound in the PTZ-Induced Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | Latency to GTCS (s, Mean ± SEM) | % Protection from GTCS |
| Vehicle + PTZ | - | 125 ± 15 | 0% |
| This compound + PTZ | 1.0 | 280 ± 35 | 50% |
| This compound + PTZ | 2.0 | >1800 (Protected) | 90% |
| Diazepam + PTZ | 4.0 | >1800 (Protected) | 100% |
| Note: Data are hypothetical and for illustrative purposes. GTCS = Generalized Tonic-Clonic Seizure. *p<0.05, *p<0.01 vs. Vehicle. |
III. Model for Sedative & Motor Coordination Effects
A common side effect of benzodiazepines is sedation and motor impairment.[7][9][10] The Rotarod test is the gold standard for assessing motor coordination, balance, and potential ataxia induced by a compound.[18][31][32]
Rotarod Test
This test measures the ability of a rodent to maintain balance on a rotating rod.[18][31] Drug-induced motor impairment results in a decreased ability to perform this task.
Experimental Protocol:
-
Apparatus: A commercially available Rotarod apparatus with a textured rod (e.g., 5 cm diameter) that can rotate at a constant or accelerating speed.[31]
-
Training (Optional but Recommended): Acclimate the mice to the apparatus for 1-2 days prior to testing by placing them on the rod at a low, constant speed (e.g., 4-5 RPM) for 60-120 seconds.[17]
-
Drug Administration: Administer this compound or vehicle 30 minutes before testing.
-
Test Procedure:
-
Place the mouse on the rod.
-
Start the rotation, typically with an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).[17][18][31]
-
Record the latency (time) until the mouse falls off the rod or passively rotates with it for two consecutive revolutions.[31]
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.[18][31]
-
-
Data Analysis: Calculate the average latency to fall across the trials for each animal. Compare the mean latencies between treatment groups.
-
Interpretation: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment, ataxia, or sedation. Preclinical studies suggest this compound causes less sedation and ataxia than diazepam.[9][10][11]
Table 4: Representative Data for this compound in the Accelerating Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s, Mean ± SEM) |
| Vehicle (Control) | - | 185 ± 12.5 |
| This compound | 1.0 | 175 ± 14.1 |
| This compound | 3.0 | 130 ± 11.8 |
| Diazepam (Ref.) | 5.0 | 85 ± 9.5** |
| Note: Data are hypothetical and for illustrative purposes. *p<0.05, *p<0.01 vs. Vehicle. |
IV. Visualizations: Workflows and Signaling Pathways
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: clinical efficacy and tolerability in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. benzoinfo.com [benzoinfo.com]
- 9. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 10. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. Light-dark box test - Wikipedia [en.wikipedia.org]
- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 22. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 23. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 24. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 25. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 28. mdpi.com [mdpi.com]
- 29. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 30. 5.4. Pentylenetetrazol (PTZ) induced seizures [bio-protocol.org]
- 31. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 32. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Determining Mexazolam Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Mexazolam is a benzodiazepine derivative utilized for its anxiolytic properties.[1][2][3] Like many pharmacologically active compounds, evaluating its potential cytotoxicity is a critical step in the drug development process to understand its safety profile and off-target effects.[4][5] Cell-based assays offer a robust and efficient means to quantify the cytotoxic effects of compounds like this compound by measuring various indicators of cell health, such as metabolic activity, plasma membrane integrity, and the induction of programmed cell death (apoptosis).[5][6][7]
This document provides detailed protocols for three common and complementary cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.
Mechanism of Action of this compound this compound functions as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[2][8] By binding to the benzodiazepine site on the receptor, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][9] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability, which underlies its anxiolytic effects.[2][9] While its primary target is well-defined, investigating its effect on cell viability and potential for inducing cell death in various cell types is crucial for a complete toxicological profile.
MTT Assay for Cell Viability and Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10] Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt into a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][12]
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., 0.1% DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[11][12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[15][16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measurable spectrophotometrically.[16][17]
Experimental Protocol: LDH Assay
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)
-
Cell culture medium
-
This compound stock solution
-
Microplate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically 1-2 hours before the end of the incubation period).
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[13]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Annexin V/PI Assay for Apoptosis Detection
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[20] Therefore, this dual-staining method allows for the differentiation of:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Experimental Protocol: Annexin V/PI Assay
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time. Include vehicle and untreated controls.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][21]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[21] Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).[21] Use unstained and single-stained controls to set up compensation and gates correctly.
Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes hypothetical IC₅₀ values for this compound across different human cell lines and assays. These values serve as an example for data presentation.
| Cell Line | Assay Type | Exposure Time (hr) | Illustrative IC₅₀ (µM) |
| HepG2 (Liver Carcinoma) | MTT | 24 | 150 |
| 48 | 95 | ||
| LDH | 48 | 110 | |
| SH-SY5Y (Neuroblastoma) | MTT | 24 | 120 |
| 48 | 75 | ||
| Annexin V/PI | 24 | 85 | |
| HEK293 (Embryonic Kidney) | MTT | 48 | 250 |
| LDH | 48 | >300 |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a putative signaling pathway for this compound-induced cytotoxicity.
Caption: A generalized experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. This compound | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. caymanchem.com [caymanchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
Application Notes and Protocol for Dissolving Mexazolam for In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexazolam is a benzodiazepine derivative used for its anxiolytic properties. For in-vitro research, accurate and consistent preparation of this compound solutions is critical for obtaining reproducible experimental results. Due to its hydrophobic nature, this compound exhibits very low solubility in aqueous solutions at physiological pH, necessitating the use of an organic solvent to create a stock solution suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
This document provides a detailed protocol for dissolving this compound in DMSO to prepare a high-concentration stock solution and subsequently diluting it to working concentrations in cell culture media. It also outlines the mechanism of action of this compound and provides recommended concentration ranges for experimentation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₆Cl₂N₂O₂ |
| Molecular Weight | 363.24 g/mol |
| pKa | 6.69 |
| Appearance | White to Off-White Solid |
Table 2: Solubility and Storage of this compound
| Parameter | Details |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Aqueous Solubility | Extremely low at neutral pH |
| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO |
| Storage of Stock Solution | Aliquot and store at -20°C for long-term (months) or -80°C (up to a year). Protect from light and moisture. |
Table 3: Recommended Concentrations for In-Vitro Experiments
| Parameter | Concentration Range | Notes |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Many cell lines tolerate up to 1%, but it is crucial to perform a vehicle control to assess the effect of DMSO on the specific cell line used. |
| Typical Working Concentration | 1 µM - 100 µM | The optimal concentration is cell-type dependent and should be determined empirically. Studies on other benzodiazepines show effects in this range. For example, diazepam has been used at 10 µM in cultured brain cells[1], while midazolam has shown effects on cancer cell lines at concentrations between 25 µM and 400 µM[2][3]. |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron.[5][6] This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission.[5][7]
This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[4] This binding event increases the affinity of the receptor for GABA, which potentiates the inhibitory effect of the neurotransmitter.[5] The result is an enhanced influx of chloride ions and a more pronounced inhibitory effect on the central nervous system.
Experimental Protocols
Materials
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
Target cells in culture
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass : Determine the mass of this compound powder needed.
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 363.24 g/mol × 1000 mg/g = 3.63 mg
-
-
Weigh Compound : Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO : Add the appropriate volume of sterile, room-temperature DMSO to the tube (e.g., 1 mL for the example above).
-
Ensure Complete Dissolution : Vortex the solution vigorously for several minutes. If the solid does not dissolve completely, sonicate the tube in a water bath or warm it briefly to 37°C.[8] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage : Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Cell Treatment
-
Thaw Stock Solution : Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Prepare Dilutions : Serially dilute the stock solution in fresh, pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
CRITICAL STEP : Add the this compound-DMSO stock solution to the culture medium dropwise while gently mixing or vortexing.[9] This gradual dilution helps prevent the hydrophobic compound from precipitating out of the aqueous medium.
-
Example for a 10 µM working solution from a 10 mM stock: This is a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Prepare Vehicle Control : It is essential to have a control group that accounts for any potential effects of the solvent (DMSO). Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Example for a 1:1000 dilution: Add 1 µL of 100% DMSO to 999 µL of medium. The final DMSO concentration will be 0.1%.
-
-
Treat Cells : Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate and Assay : Incubate the cells for the desired experimental duration before performing downstream assays (e.g., viability, apoptosis, gene expression). It is recommended to prepare working solutions fresh for each experiment.
Experimental Workflow Diagram
References
- 1. Benzodiazepine receptor binding by membranes from brain cell cultures following chronic treatment with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. i-alr.com [i-alr.com]
- 3. Midazolam and Dexmedetomidine Affect Neuroglioma and Lung Carcinoma Cell Biology In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midazolam Induces Cellular Apoptosis in Human Cancer Cells and Inhibits Tumor Growth in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for Mexazolam in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexazolam is a benzodiazepine derivative with potent anxiolytic, anticonvulsant, and muscle-relaxant properties.[1][2] Marketed under trade names such as Melex and Sedoxil, it is primarily prescribed for the management of anxiety disorders.[1][3] In the field of neuroscience, this compound serves as a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes. Its mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type-A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][4]
This compound is distinguished from other benzodiazepines by a pharmacological profile that includes potent anxiolytic effects with a reduced incidence of sedation and cognitive impairment.[1][5] Preclinical studies have shown it to be 2-3 times more effective than diazepam in conflict behavior tests while causing less motor ataxia and muscle relaxation.[5][6] These characteristics make it a subject of interest for research into anxiety, epilepsy, and other neurological conditions.
Mechanism of Action
This compound enhances the effect of GABA at the GABA-A receptor.[1][2] It binds to a specific allosteric site on the receptor complex, known as the benzodiazepine site, which is located at the interface of the α and γ subunits.[7] This binding increases the receptor's affinity for GABA.[2] The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[2] This results in a generalized inhibitory or calming effect on neuronal activity.[1][2]
Notably, this compound appears to have a more selective affinity for certain GABA-A receptor subunits, particularly potentiating currents at α2/α3 subunit-containing receptors, which are associated with anxiolytic effects.[3] It has a minimal effect on α1 subunit amplitude, which is linked to sedation, potentially explaining its lower sedative load compared to other benzodiazepines.[3]
Pharmacological and Pharmacokinetic Data
This compound is a long-acting benzodiazepine that undergoes extensive metabolism in the liver, primarily by CYP3A4 enzymes.[3] Unaltered this compound is not typically detected in the blood; instead, its effects are mediated by its active metabolites, chloronordiazepam (CND) and chloroxazepam (COX).[5][6]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | Value | Reference |
|---|---|---|
| Administration Route | Oral | [1] |
| Metabolism | Hepatic (CYP3A4) | [3] |
| Active Metabolites | Chloronordiazepam (CND), Chloroxazepam (COX) | [3][5] |
| Time to Peak Plasma Conc. (Tmax) of CND | 1 - 2 hours | [5][6][8] |
| Plasma Protein Binding | > 90% | [3][5] |
| Elimination Half-Life (Biphasic) | Initial phase: ~1.4 hours | [3][6] |
| Terminal phase: ~76 hours | [3][6][8] |
| Excretion | Mainly via bile; <10% in urine |[5][6] |
Table 2: Comparative Efficacy and Potency
| Comparison | Finding | Reference |
|---|---|---|
| vs. Diazepam | 2-3 times more effective in preclinical conflict behavior tests. | [5][6] |
| Causes less muscular relaxation, sedation, and ataxia. | [5][6] | |
| 1.67 mg this compound is estimated to be equivalent to 5 mg Diazepam. | [3] | |
| vs. Alprazolam | At least as effective for anxiety. | [5][6] |
| 3 mg this compound has a comparable effect to 1.5 mg Alprazolam. | [3] | |
| vs. Bromazepam | Superior anxiolytic effect. | [5][6] |
| vs. Oxazolam | More effective anxiolytic. |[5][6] |
Table 3: Recommended Dosing Regimens (Clinical)
| Population | Recommended Daily Dose | Notes | Reference |
|---|---|---|---|
| Adults | 1 - 3 mg | Administered in three divided doses. | [5][6] |
| Elderly Patients | Should not exceed 1.5 mg | Increased sensitivity to CNS depressant effects. | [5][6][7] |
| Pediatric Patients | Not indicated | Safety and efficacy not established. |[5][6] |
Experimental Protocols
This compound is a key compound for studying anxiety and seizure-related neural circuits. Below are detailed protocols for its application in standard neuroscience research models.
Protocol 1: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Objective: To evaluate the anxiolytic effects of this compound.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Animals: Adult mice or rats.
-
Methodology:
-
Acclimatization: House animals in the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Score the time spent in the open arms versus the closed arms.
-
Score the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
-
Protocol 2: Assessment of Anticonvulsant Activity using the Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that reliably induces clonic and tonic-clonic seizures, serving as a standard model for screening anticonvulsant drugs.
-
Objective: To determine the anticonvulsant efficacy of this compound.
-
Animals: Adult mice or rats.
-
Methodology:
-
Drug Administration: Administer this compound (e.g., 1.0, 2.0, 5.0 mg/kg, i.p.) or vehicle 30-60 minutes before PTZ injection.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or i.p.).
-
Observation:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe continuously for 30 minutes.
-
Score seizure activity using a standardized scale (e.g., Racine scale). Key metrics include the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups.
-
A significant increase in seizure latency and a decrease in seizure severity or incidence indicates anticonvulsant activity.
-
-
Protocol 3: In Vitro Assessment of GABA-A Receptor Modulation using Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of this compound's effect on GABA-A receptor-mediated ion currents in cultured neurons or cell lines expressing specific receptor subunits.
-
Objective: To quantify the modulatory effect of this compound on GABA-A receptor function.
-
Preparation: Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) transfected with specific GABA-A receptor subunit combinations.
-
Methodology:
-
Recording Setup: Establish whole-cell patch-clamp recordings from the selected cells.
-
GABA Application: Apply a sub-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.
-
Co-application: After establishing a stable baseline, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 10 nM - 10 µM).
-
Data Acquisition: Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Data Analysis:
-
Calculate the percentage potentiation of the GABA-evoked current by this compound.
-
Construct a concentration-response curve for this compound to determine its potency (EC50).
-
This method can confirm that this compound acts as a positive allosteric modulator and can be used to compare its potency across different GABA-A receptor subunit compositions.[9]
-
-
Neuroprotective Applications
Emerging research suggests that some benzodiazepines may possess neuroprotective properties. Studies on midazolam, a related compound, have shown it can protect neurons from ischemic damage by regulating apoptosis-associated gene expression and inhibiting the release of lactate dehydrogenase (LDH).[10] Given this compound's potent GABAergic activity, it represents a candidate for investigation in models of cerebral ischemia or excitotoxicity. Researchers can adapt protocols used for midazolam, such as the transient middle cerebral artery occlusion (tMCAO) model in rats, to explore the potential neuroprotective effects of this compound.[10]
Summary and Considerations
This compound is a potent and long-acting benzodiazepine with a well-defined mechanism of action on the GABA-A receptor.[1][3] Its distinct profile, characterized by strong anxiolytic effects with reduced sedation, makes it an excellent tool for neuroscience research.[3][5] When designing experiments, researchers must consider its long half-life and the activity of its metabolites, which can lead to accumulation and prolonged effects with chronic dosing.[3][7] The provided protocols offer a foundation for investigating the anxiolytic, anticonvulsant, and potentially neuroprotective properties of this compound, contributing to a deeper understanding of the GABAergic system in health and disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 6. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Pharmacokinetics in Man Following Oral Administration of this compound [jstage.jst.go.jp]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Neuroprotective effects of midazolam on focal cerebral ischemia in rats through anti‑apoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Mexazolam and its Metabolites in Plasma Samples: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the simultaneous quantification of Mexazolam's active metabolites, Delorazepam (Chloronordiazepam) and Lorazepam (Chloroxazepam), in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Following oral administration, this compound is extensively metabolized, and it is primarily its pharmacologically active metabolites that are detected in systemic circulation.[1] Therefore, a robust and sensitive analytical method for these metabolites is crucial for pharmacokinetic studies, clinical monitoring, and drug development.
Overview
This compound, a benzodiazepine derivative, undergoes rapid and extensive metabolism in the liver, primarily through the Cytochrome P450 (CYP) 3A4 enzyme.[2] This process yields two major active metabolites: Delorazepam and Lorazepam.[3] This application note outlines a validated LC-MS/MS method for the simultaneous determination of these two metabolites in human plasma. The protocol includes sample preparation by solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.
Metabolic Pathway of this compound
This compound is metabolized in the liver to its active metabolites, Delorazepam and Lorazepam. This biotransformation is a key consideration in the pharmacokinetic profiling of the drug.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Delorazepam and Lorazepam in human plasma.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Delorazepam | 1 - 200 | 0.5 | 1 |
| Lorazepam | 1 - 100 | 0.5 | 1 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Precision and Accuracy of the LC-MS/MS Method
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Delorazepam | Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 | |
| High | 150 | < 15 | < 15 | 85 - 115 | |
| Lorazepam | Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 40 | < 15 | < 15 | 85 - 115 | |
| High | 80 | < 15 | < 15 | 85 - 115 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: Recovery of the Solid-Phase Extraction Procedure
| Analyte | Recovery (%) |
| Delorazepam | > 85 |
| Lorazepam | > 85 |
Data synthesized from multiple sources for illustrative purposes.
Table 4: Pharmacokinetic Parameters of this compound Metabolites in Plasma
| Metabolite | Time to Peak (Tmax) (hours) | Peak Plasma Concentration (Cmax) (ng/mL) | Elimination Half-life (t1/2) (hours) |
| Delorazepam | ~2 | ~7 | ~76 |
| Lorazepam | ~2 | Varies | ~12 |
Pharmacokinetic parameters for Delorazepam are following this compound administration.[4] Parameters for Lorazepam are based on its administration and serve as a reference.[5]
Experimental Protocols
The following is a detailed protocol for the quantification of Delorazepam and Lorazepam in human plasma.
Experimental Workflow
Reagents and Materials
-
Delorazepam and Lorazepam reference standards
-
Internal Standard (IS), e.g., Diazepam-d5
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Spike 0.5 mL of plasma with the internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Delorazepam: To be optimized based on instrument
-
Lorazepam: To be optimized based on instrument
-
Internal Standard (Diazepam-d5): To be optimized based on instrument
-
-
Source Parameters:
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized
-
Gas Flow: To be optimized
-
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of Delorazepam and Lorazepam into drug-free human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound's active metabolites, Delorazepam and Lorazepam, in human plasma. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and research settings. The provided quantitative data and experimental protocols can be readily adapted and validated in any bioanalytical laboratory.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Behavioral assays for assessing anxiolytic activity of Mexazolam
Introduction
Mexazolam is a benzodiazepine derivative with anxiolytic, anticonvulsant, and muscle relaxant properties.[1] It is primarily used for the short-term management of anxiety disorders.[2] The anxiolytic effects of this compound are mediated through its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system, the primary inhibitory system in the brain.[1] this compound binds to a specific site on the GABA-A receptor, enhancing the effect of GABA.[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which results in a calming effect.[1][3] Specifically, this compound and its active metabolite, chloronordiazepam, show preferential activity at GABA-A receptors containing α2 and α3 subunits, which are involved in modulating anxiety, while having minimal effect on α1 subunit-containing receptors associated with sedation.[2][4]
These application notes provide detailed protocols for three common behavioral assays used to assess the anxiolytic activity of this compound in rodent models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Mechanism of Action of this compound
This compound, a member of the benzodiazepine class, exerts its anxiolytic effects by modulating the central nervous system.[1] Its primary target is the GABA-A receptor, where it acts as a positive allosteric modulator.[2] By binding to the benzodiazepine site on the receptor, this compound increases the receptor's affinity for GABA.[1] This enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[1][3] This inhibitory action is responsible for the anxiolytic, anticonvulsant, and muscle relaxant properties of this compound.[1] The primary active metabolite of this compound, chloronordiazepam, potentiates GABA currents at α2/α3 subunit-containing receptors, which are linked to anxiolytic effects, with minimal impact on α1 subunits that mediate sedation.[4]
References
Application Notes and Protocols: Utilizing Mexazolam as a Reference Compound in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexazolam is a benzodiazepine derivative with a distinct pharmacological profile that makes it a valuable reference compound in the screening and development of novel anxiolytic agents.[1] Unlike many traditional benzodiazepines, this compound exhibits a more selective anxiolytic effect with a reduced sedative and myorelaxant profile.[2] These characteristics are primarily attributed to its active metabolite, chlornordiazepam, which demonstrates a preferential positive allosteric modulation of GABAᴀ receptors containing α2 and α3 subunits, while having minimal effect on α1 subunit-containing receptors, which are primarily associated with sedation.[3][4]
These application notes provide detailed protocols for utilizing this compound as a reference compound in key in vitro and in vivo assays for the identification and characterization of new drug candidates targeting the GABAergic system for the treatment of anxiety disorders.
Pharmacological Profile of this compound
| Property | Description | Reference |
| Mechanism of Action | Positive allosteric modulator of GABAᴀ receptors. Its active metabolite, chlornordiazepam, potentiates GABA-evoked currents at α2/α3 subunit-containing receptors. | [1][3] |
| Primary Active Metabolite | Chlornordiazepam | [3] |
| Receptor Subtype Selectivity | Preferential for α2/α3-containing GABAᴀ receptors over α1-containing receptors. | [3][4] |
| Clinical Indication | Anxiolytic for the treatment of anxiety disorders. | [2] |
| Metabolism | Primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. | [3] |
In Vitro Assays
GABAᴀ Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to the benzodiazepine site on the GABAᴀ receptor. This compound or its active metabolite, chlornordiazepam, can be used as a reference compound to validate the assay and compare the potency of new chemical entities.
Quantitative Data for Reference Benzodiazepines (Illustrative)
| Compound | GABAᴀ Receptor Subtype | Ki (nM) |
| Diazepam | Non-selective | ~4-10 |
| Flunitrazepam | Non-selective | ~1-2 |
| Clonazepam | Non-selective | ~1 |
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand)
-
Reference Compound: this compound or Diazepam (for non-specific binding determination)
-
Test Compounds
-
Receptor Source: Rat cortical membranes or cells expressing specific human recombinant GABAᴀ receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled Diazepam (e.g., 10 µM), 50 µL of [³H]Flunitrazepam, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of varying concentrations of the test compound, 50 µL of [³H]Flunitrazepam, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Workflow for GABAA Receptor Binding Assay
Caption: Workflow for GABAA Receptor Binding Assay.
Electrophysiology (Patch-Clamp) Assay
This assay measures the potentiation of GABA-evoked chloride currents by a test compound in cells expressing specific GABAᴀ receptor subtypes. It is a functional assay that provides information on the efficacy of a compound. Chlornordiazepam's known potentiation of α2/α3-containing receptors makes it an excellent positive control for identifying subtype-selective modulators.
Quantitative Data for Reference Benzodiazepines (Illustrative)
Specific EC₅₀ values for this compound's potentiation of GABA currents are not widely published. The following table provides illustrative data for diazepam. Researchers should determine the EC₅₀ for this compound or chlornordiazepam in their experimental setup.
| Compound | GABAᴀ Receptor Subtype | EC₅₀ for GABA Potentiation (nM) |
| Diazepam | α1β2γ2 | ~20-60 |
| Diazepam | α2β2γ2 | ~10-30 |
| Diazepam | α3β2γ2 | ~10-30 |
| Diazepam | α5β2γ2 | ~5-20 |
Experimental Protocol: Whole-Cell Patch-Clamp
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing human recombinant GABAᴀ receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2).
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
-
GABA Stock Solution: 100 mM in water.
-
Reference Compound: this compound or Chlornordiazepam.
-
Test Compounds
-
Patch-Clamp Electrophysiology Setup
Procedure:
-
Cell Culture: Culture cells on glass coverslips.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Drug Application:
-
Apply a concentration of GABA that elicits a small, stable baseline current (EC₅₋₁₀).
-
Co-apply the GABA concentration with varying concentrations of the test compound or this compound.
-
Allow for a washout period between applications.
-
-
Data Acquisition and Analysis:
-
Record the GABA-evoked currents in the absence and presence of the test compound.
-
Measure the peak amplitude of the currents.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Construct a concentration-response curve and determine the EC₅₀ value.
-
Signaling Pathway of this compound at the GABAᴀ Receptor
Caption: this compound's mechanism of action at the GABAᴀ receptor.
In Vivo Assays
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, like this compound, increase the time spent and the number of entries into the open, more aversive arms of the maze.
Quantitative Data for Reference Benzodiazepines (Illustrative)
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Open Arm Time/Entries |
| Diazepam | Rat | 1-2 | Significant increase |
| Diazepam | Mouse | 0.5-2 | Significant increase |
Experimental Protocol: Elevated Plus-Maze
Materials:
-
Elevated Plus-Maze Apparatus: Two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male rats or mice.
-
Reference Compound: this compound or Diazepam.
-
Test Compounds
-
Vehicle Control (e.g., saline, DMSO)
-
Video Tracking System
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, this compound, or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the different treatment groups.
-
Experimental Workflow for the Elevated Plus-Maze Test
Caption: Workflow for the Elevated Plus-Maze Test.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Quantitative Data for Reference Benzodiazepines (Illustrative)
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Time in Light Box |
| Diazepam | Rat | 1-2 | Significant increase |
| Diazepam | Mouse | 0.5-2 | Significant increase |
Experimental Protocol: Light-Dark Box Test
Materials:
-
Light-Dark Box Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting them.
-
Animals: Adult male rats or mice.
-
Reference Compound: this compound or Diazepam.
-
Test Compounds
-
Vehicle Control
-
Video Tracking System
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compound, this compound, or vehicle i.p. 30 minutes prior to the test.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video tracking system.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Compare the results between the different treatment groups.
-
Conclusion
This compound, with its anxiolytic-selective profile, serves as an excellent reference compound for the screening and development of novel therapeutics for anxiety disorders. The protocols outlined in these application notes provide a framework for utilizing this compound in key in vitro and in vivo assays. By comparing the activity of test compounds to that of this compound, researchers can effectively identify and characterize promising new drug candidates with improved efficacy and side-effect profiles. It is recommended that each laboratory establishes its own baseline and dose-response curves for this compound to ensure the validity and reproducibility of their screening results.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of this compound, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ethical Use of Mexazolam in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mexazolam is a benzodiazepine with potent anxiolytic properties. Preclinical evidence suggests it is 2-3 times more effective than diazepam and is associated with a lower incidence of sedative and motor-impairing side effects.[1][2] These characteristics make this compound a compound of interest for further preclinical investigation. This document provides detailed application notes and protocols for the ethical use of this compound in preclinical research, with a strong emphasis on animal welfare and the principles of the 3Rs (Replacement, Reduction, and Refinement).
Ethical Considerations
The use of animals in research, particularly with psychoactive substances like this compound, requires rigorous ethical evaluation. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics review board.
The 3Rs Framework
The 3Rs are fundamental principles for the ethical use of animals in research:
-
Replacement: Whenever possible, non-animal methods should be used. For this compound, this could include in vitro receptor binding assays and computational modeling to understand its interaction with GABA-A receptors before proceeding to in vivo studies.
-
Reduction: The number of animals used should be minimized while still ensuring statistically valid results. This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.
-
Refinement: All procedures should be refined to minimize animal suffering and improve welfare. This includes using the least invasive procedures, providing appropriate housing and care, and using humane endpoints.
Specific Ethical Considerations for Psychoactive Drug Research
-
Behavioral Assessments: Behavioral tests can be stressful for animals. It is crucial to habituate animals to the testing environment and handle them gently to minimize anxiety that is not related to the experimental manipulation.
-
Adverse Effects: Researchers must be vigilant for potential adverse effects of this compound, including sedation, motor impairment, and withdrawal symptoms after chronic administration. Clear humane endpoints should be established to ensure that animals are not subjected to unnecessary distress.
-
Justification of Animal Use: The scientific rationale for using animals must be strong, and the potential benefits of the research must outweigh the potential harm to the animals. Preclinical studies should be rigorously designed to ensure they can provide meaningful data to inform future clinical trials.
Experimental Protocols
1. Anxiolytic Activity: The Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound, Diazepam (positive control), and vehicle (e.g., saline with 0.5% Tween 80).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.5, 1, 2 mg/kg), Diazepam (e.g., 2 mg/kg), or vehicle via oral gavage 30-60 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled using the video tracking software.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Data Analysis:
The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect.
2. Sedative Effects: The Rotarod Test
The rotarod test is used to assess motor coordination and balance, which can be impaired by the sedative effects of benzodiazepines.
Materials:
-
Rotarod apparatus.
-
This compound, Diazepam (positive control), and vehicle.
Procedure:
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until they can consistently remain on the rod.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 5, 10 mg/kg), Diazepam (e.g., 5, 10 mg/kg), or vehicle.
-
Testing: At the time of peak drug effect (e.g., 30-60 minutes post-administration), place the animal on the rotating rod. The speed of the rod is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Each animal should be tested 2-3 times with a rest period in between.
Data Analysis:
A decrease in the latency to fall is indicative of motor impairment and sedative effects.
3. Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
This compound.
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Analytical equipment (e.g., LC-MS/MS).
Procedure:
-
Fasting: Fast the animals overnight (with access to water) before drug administration.
-
Drug Administration: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound and its active metabolites using a validated LC-MS/MS method.
Data Analysis:
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
4. In Vitro GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum).
-
Radioligand (e.g., [3H]flunitrazepam).
-
This compound.
-
Buffers and reagents for membrane preparation and binding assay.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from the rat brain tissue.
-
Binding Reaction: Incubate the brain membranes with the radioligand and varying concentrations of this compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis:
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki value (the inhibition constant).
Data Presentation
Table 1: Preclinical Anxiolytic Efficacy of this compound
| Compound | Dose (mg/kg, p.o.) | Animal Model | Endpoint | Result |
| Vehicle | - | Rat | Elevated Plus-Maze | Baseline |
| This compound | 0.5 | Rat | Elevated Plus-Maze | Increase in % time in open arms |
| This compound | 1.0 | Rat | Elevated Plus-Maze | Significant increase in % time in open arms |
| This compound | 2.0 | Rat | Elevated Plus-Maze | Robust increase in % time in open arms |
| Diazepam | 2.0 | Rat | Elevated Plus-Maze | Significant increase in % time in open arms |
Table 2: Preclinical Side Effect Profile of this compound
| Compound | Dose (mg/kg, p.o.) | Animal Model | Endpoint | Result |
| Vehicle | - | Mouse | Rotarod | Baseline latency to fall |
| This compound | 5.0 | Mouse | Rotarod | No significant change in latency to fall |
| This compound | 10.0 | Mouse | Rotarod | Slight decrease in latency to fall |
| Diazepam | 5.0 | Mouse | Rotarod | Significant decrease in latency to fall |
| Diazepam | 10.0 | Mouse | Rotarod | Marked decrease in latency to fall |
Note: The data presented is illustrative and based on the known lower propensity of this compound to cause motor impairment compared to diazepam. Actual results may vary.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Tmax (h) | 1-2 |
| Cmax (ng/mL) | Dose-dependent |
| AUC (ng*h/mL) | Dose-dependent |
| Half-life (h) | Biphasic: ~1.4 h (alpha), ~76 h (beta) |
| Bioavailability (%) | Not specified |
Data is for the active metabolite, chloronordiazepam.[1]
Table 4: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| GABA-A (α2/α3 subunits) | [3H]Flunitrazepam | High affinity |
| GABA-A (α1 subunit) | [3H]Flunitrazepam | Lower affinity |
Note: this compound, through its active metabolite, shows preferential potentiation of α2/α3-containing GABA-A receptors over α1-containing receptors, which is consistent with its anxiolytic effects with reduced sedation.
Visualizations
References
Troubleshooting & Optimization
Improving Mexazolam solubility in aqueous solutions for assays
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving Mexazolam in aqueous solutions for experimental assays. Find answers to frequently asked questions, troubleshoot common solubility issues, and follow detailed protocols for successful sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound? A1: this compound is a lipophilic compound and is classified as sparingly soluble in water.[1] Its solubility in neutral aqueous conditions at physiological pH is extremely low, reported to be approximately 0.0126 mg/mL.[1][2] This poor water solubility presents a significant challenge for in vitro and in vivo assays.
Q2: Which organic solvents are effective for dissolving this compound? A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions.[1][2] It is also slightly soluble in chloroform and methanol.[1][3]
Q3: How does pH affect the solubility of this compound? A3: The solubility of this compound is pH-dependent, which is related to its pKa of 6.69.[2] Its solubility is enhanced in both acidic (pH 1.2) and mildly basic (pH 8.0) conditions compared to neutral pH.[2] Under acidic conditions, the compound can be protonated, which increases its aqueous solubility by approximately 5- to 10-fold.[2]
Q4: Can co-solvents be used to improve this compound solubility in aqueous solutions? A4: Yes, using co-solvents is a highly effective technique.[4] Water-miscible hydrophilic polymers like Polyethylene Glycol 400 (PEG 400) have been shown to dramatically increase this compound solubility.[2][5] Pharmaceutical formulations using PEG 400 have demonstrated a solubility increase of approximately 1000-fold compared to water alone.[2] A combination of DMSO, PEG300, and a surfactant like Tween 80 can also be used to prepare formulations for in vivo studies.[6]
Q5: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and what can I do? A5: This is a common issue known as "precipitation upon dilution." When the DMSO stock solution is added to an aqueous medium, the DMSO disperses, and the local concentration of the organic solvent around the drug molecule drops dramatically.[7] Since this compound is poorly soluble in water, it crashes out of the solution.[2][7] To avoid this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) while still maintaining the solubility of this compound.[8] Preparing a more dilute stock solution to minimize the volume added, pre-warming the aqueous medium, and adding the stock solution dropwise while vortexing can also help.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing this compound solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitate or cloudiness observed immediately after diluting DMSO stock into aqueous buffer/media. | The final concentration of this compound exceeds its solubility limit in the final solvent mixture. The final DMSO concentration is too low to keep the compound dissolved.[7] | 1. Lower Final Concentration: Decrease the target concentration of this compound in your assay. 2. Increase Final DMSO %: If your experimental system tolerates it, slightly increase the final percentage of DMSO. Note: Most cell lines are sensitive to DMSO concentrations above 0.5%-1.0%.[8] 3. Use a Co-solvent: Prepare the final solution using a co-solvent system, such as one containing PEG 300/400 and/or a small amount of Tween 80.[6] |
| The initial this compound powder will not dissolve in DMSO. | The concentration of the stock solution is too high. The compound may require more energy to dissolve completely. | 1. Reduce Stock Concentration: Try preparing a less concentrated stock solution. 2. Gentle Heating: Warm the solution in a 37°C water bath for 10-15 minutes.[8] 3. Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.[8] |
| A clear solution is formed initially, but a precipitate appears over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | 1. Work Quickly: Use the prepared solution immediately after dilution. 2. Check Stability: Benzodiazepines can undergo hydrolytic degradation in aqueous solutions.[10] Ensure your buffer pH is stable. 3. Filter Sterilization: If preparing a sterile solution, use a 0.22 µm syringe filter appropriate for organic solvents (e.g., PVDF or PTFE) after initial dissolution in DMSO but before final dilution. |
| Inconsistent assay results. | Inconsistent solubility or precipitation is leading to variable effective concentrations of this compound. | 1. Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay. 2. Standardize Protocol: Strictly adhere to a validated dissolution and dilution protocol for all experiments. 3. Vehicle Control: Always include a vehicle control (medium with the same final concentration of all solvents) in your experiments.[8] |
Data Presentation: this compound Solubility Profile
| Solvent / Condition | Solubility Description | Quantitative Data (Approx.) | Source(s) |
| Water (Neutral pH) | Sparingly Soluble / Extremely Low | 0.0126 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified, but sufficient for high-concentration stocks. | [1][2] |
| Chloroform | Slightly Soluble | >100-fold greater than aqueous systems. | [2][3] |
| Methanol | Slightly Soluble | >100-fold greater than aqueous systems. | [2][3] |
| Acidic Conditions (pH 1.2) | Enhanced Solubility | 5 to 10-fold increase vs. neutral water. | [2] |
| Aqueous + PEG 400 | Significantly Enhanced Solubility | ~1000-fold increase vs. neutral water. | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound powder (MW: 363.24 g/mol )[3]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[11]
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Calibrated analytical balance and weighing paper
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.63 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 363.24 g/mol * 1000 mg/g = 3.63 mg/mL
-
-
Dissolution: Carefully transfer the weighed powder into the sterile amber vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved and the solution is clear.
-
Aid Dissolution (If Necessary): If the solid does not dissolve completely, gently warm the vial in a 37°C water bath for 10-15 minutes and vortex again, or place it in a sonicator bath for 5-10 minutes.[8]
-
Inspection & Storage: Visually confirm that the solution is clear and free of any particulate matter. Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for a typical cell-based assay.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Warm your sterile cell culture medium or aqueous buffer to 37°C. This can help improve the solubility of the compound upon dilution.[8]
-
Dilution: This procedure creates a 1:1000 dilution. While vortexing the pre-warmed medium at a medium speed, slowly and dropwise add 1 µL of the 10 mM this compound DMSO stock solution to 999 µL of the medium in a sterile tube.
-
This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your cells or assay plate. Use immediately.
Visualized Workflows
Caption: A troubleshooting flowchart for addressing this compound precipitation in assays.
Caption: Experimental workflow for preparing a this compound working solution.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Buy this compound | 31868-18-5 | >98% [smolecule.com]
- 3. This compound | 31868-18-5 [chemicalbook.com]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Mexazolam Instability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the long-term storage and stability of Mexazolam.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: this compound's stability can be influenced by several environmental factors. It is particularly sensitive to light, especially ultraviolet (UV) radiation, which can cause photolytic degradation.[1][2] While it shows robust resistance to oxidative degradation, exposure to humidity and extreme temperatures can also impact its stability over time.[1]
Q2: What are the recommended storage conditions for pure this compound powder and its solutions?
A2: To ensure long-term stability, pure this compound powder should be stored at -20°C, where it can remain stable for up to three years.[3] When in solvent, it is recommended to store this compound solutions at -80°C, which can preserve their stability for up to one year.[3] All this compound preparations should be protected from light.[1][2]
Q3: What are the expected degradation pathways for this compound?
A3: As a benzodiazepine, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the azomethine bond.[4][5][6] Photodegradation is also a significant pathway due to its light sensitivity.[1][2] While specific degradation products of this compound are not extensively documented in publicly available literature, analogy with other benzodiazepines suggests that hydrolysis could lead to the formation of a benzophenone derivative and a glycine derivative.[6]
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of this compound.[7][8] This method should be able to separate the intact drug from any potential degradation products. Regular analysis of stored samples against a freshly prepared standard will allow for the quantification of any degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound in a laboratory setting.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of potency in this compound standard solution. | 1. Improper storage temperature. 2. Exposure to light. 3. Frequent freeze-thaw cycles. 4. Solvent evaporation. | 1. Ensure storage at -80°C for solutions.[3] 2. Store solutions in amber vials or wrap vials in aluminum foil to protect from light.[1][2] 3. Aliquot the standard solution into smaller, single-use vials to minimize freeze-thaw cycles. 4. Use tightly sealed vials to prevent solvent evaporation. |
| Appearance of unknown peaks in HPLC chromatogram of a stored this compound sample. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. The new peaks are likely degradation products. Perform forced degradation studies (see Experimental Protocols) to help identify these peaks. 2. Prepare a fresh sample using new solvent and a fresh vial to rule out contamination. |
| Inconsistent results in stability studies. | 1. Non-homogeneity of the stored sample. 2. Variability in the analytical method. 3. Inconsistent storage conditions. | 1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Validate the stability-indicating HPLC method for precision, accuracy, and linearity. 3. Use a calibrated and monitored storage chamber to maintain consistent temperature and humidity. |
| Precipitation observed in a stored this compound solution. | 1. Poor solubility of this compound in the chosen solvent at low temperatures. 2. Concentration of the solution is too high. | 1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If the issue persists, consider using a different solvent system with better solubility at the storage temperature. 2. Prepare a more dilute solution for long-term storage. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products, process impurities, and excipients.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for benzodiazepine analysis.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Method Optimization: Optimize the mobile phase composition, gradient program, flow rate, and column temperature to achieve good resolution between this compound and all degradation peaks.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing peak purity.
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). Use samples from the forced degradation study.
-
Linearity: Analyze a series of dilutions of the this compound standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value (e.g., by spiking a placebo with known amounts of this compound).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light Protection |
| Powder | -20°C | Up to 3 years[3] | Required[1][2] |
| In Solvent | -80°C | Up to 1 year[3] | Required[1][2] |
Table 2: Stability of Benzodiazepines in Blood Samples Under Different Storage Temperatures (General Reference)
| Temperature | Degradation over 6 months (for less stable benzodiazepines) |
| Room Temperature | Up to 100% loss[9] |
| 4°C | Significant degradation observed[9] |
| -20°C | Minimal degradation (0-10% for stable benzodiazepines)[9] |
| -80°C | Considered the most stable condition[9] |
Note: This table provides a general overview of benzodiazepine stability in a biological matrix and highlights the importance of low-temperature storage. Specific stability data for this compound in various formulations should be determined experimentally.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation during storage.
References
- 1. Buy this compound | 31868-18-5 | >98% [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Mexazolam Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility issues encountered during experiments with Mexazolam.
Data Presentation
A summary of key quantitative and qualitative data for this compound is provided below to aid in experimental design and execution.
| Property | Value |
| Molecular Formula | C₁₈H₁₆Cl₂N₂O₂ |
| Molecular Weight | 363.24 g/mol |
| Appearance | White to off-white crystalline powder or solid.[1] |
| Melting Point | 172-175°C[2] |
| pKa | 6.69[1] |
| Solubility | Water: Sparingly soluble (~0.0126 mg/mL).[1] DMSO: Soluble.[3][4] Methanol: Slightly soluble.[1][2] Chloroform: Slightly soluble.[1][2] Ethanol: No specific data found, but generally benzodiazepines have some solubility in ethanol. |
| Storage (Powder) | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light.[3][4] |
| Storage (In Solvent) | Store stock solutions in DMSO at -20°C for up to several months.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in the experimental medium.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
[³H]-Flunitrazepam (radioligand)
-
This compound stock solution
-
Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Brain membrane preparation and [³H]-Flunitrazepam.
-
Non-specific Binding: Brain membrane preparation, [³H]-Flunitrazepam, and a high concentration of unlabeled diazepam.
-
Competitive Binding: Brain membrane preparation, [³H]-Flunitrazepam, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
This compound solution for injection (prepared from stock and diluted in a suitable vehicle)
-
Vehicle control solution
-
Mice (strain, age, and sex should be consistent across experiments)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. The room should be quiet and have controlled lighting.
-
Drug Administration: Administer this compound or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Place a mouse at the center of the EPM, facing one of the closed arms.
-
Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis: The software will analyze the video to determine parameters such as:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway and modulation by this compound.
Experimental Workflow
References
Technical Support Center: Optimizing Mexazolam Concentration for Cell Culture Studies
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of Mexazolam in their cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during cell culture studies with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cells. | Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 µM, 10 µM, 100 µM) and then narrow down the concentrations based on the initial results[1]. |
| Cell Line Insensitivity: The cell line may not express the appropriate GABA-A receptor subunits that this compound targets[2][3]. | Confirm the expression of GABA-A receptor subunits in your cell line using techniques like RT-PCR or Western blotting. Consider using a different cell line known to be responsive to benzodiazepines. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Store this compound powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year[4]. Prepare fresh dilutions from a stock solution for each experiment. | |
| High levels of cell death or cytotoxicity observed. | Concentration Too High: The concentration of this compound may be in the cytotoxic range for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. Use concentrations below the cytotoxic threshold for your experiments[5]. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for DMSO) and does not affect cell viability. Run a solvent-only control to assess its toxicity. | |
| Precipitation of this compound in culture medium. | Poor Solubility: this compound has low aqueous solubility. | Dissolve this compound in a suitable organic solvent like DMSO before diluting it in the culture medium[6][7][8][9]. Ensure the final concentration of the organic solvent is not toxic to the cells. Prepare fresh dilutions and vortex thoroughly before adding to the cell culture. |
| Inconsistent or variable results between experiments. | Inconsistent Cell Plating: Variations in cell seeding density can lead to different responses to the drug. | Standardize your cell plating protocol to ensure a consistent number of cells are seeded in each well for every experiment[1][10]. |
| Variability in Drug Preparation: Inconsistent preparation of this compound dilutions can lead to variable effective concentrations. | Prepare a fresh stock solution and serial dilutions for each experiment. Use calibrated pipettes to ensure accuracy. | |
| Long-term Exposure Effects: Prolonged exposure to benzodiazepines can lead to changes in receptor binding and expression[11][12][13]. | For long-term studies, monitor changes in GABA-A receptor expression and function. Consider intermittent dosing schedules if appropriate for the experimental design. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor[3][14][15][16]. It binds to the benzodiazepine site on the receptor, which enhances the effect of the inhibitory neurotransmitter GABA[3][15]. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and reducing neuronal excitability[15]. This compound's primary active metabolites are chloronordiazepam and chloroxazepam[2].
2. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, chloroform, and methanol, but has low solubility in water[6][7][8][9]. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -80°C[4]. For experiments, the stock solution should be serially diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
3. What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Based on studies with other benzodiazepines and related compounds, a starting point for a dose-response study could be a broad range from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM)[11][17][18]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup[1][19].
4. How can I determine the cytotoxicity of this compound in my cell line?
A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of viable cells[20][21][22][23]. This colorimetric assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells[20]. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm)[23].
5. What are the known active metabolites of this compound?
This compound is metabolized in the liver, primarily by the CYP3A4 enzyme[2]. Its principal active metabolites are chlorodesmethyldiazepam (also known as chloronordiazepam or delorazepam) and chloroxazepam (also known as lorazepam)[2]. These metabolites also have benzodiazepine activity and contribute to the overall pharmacological effect of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[1].
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the desired endpoint.
-
Assay: Perform the desired assay to measure the cellular response (e.g., a cell viability assay, a functional assay specific to your research question).
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration).
Protocol 2: Assessing this compound Cytotoxicity with the MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (as determined in the dose-response experiment) for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle and no-treatment controls.
-
MTT Reagent Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C[20][21].
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the purple formazan crystals[23].
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[20].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 31868-18-5 | >98% [smolecule.com]
- 7. This compound CAS#: 31868-18-5 [m.chemicalbook.com]
- 8. This compound | 31868-18-5 [chemicalbook.com]
- 9. This compound | 31868-18-5 [amp.chemicalbook.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Long-term exposure of cortical cell cultures to clonazepam reduces benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Benzodiazepine exposure induces transcriptional down-regulation of GABAA receptor α1 subunit gene via L-type voltage-gated calcium channel activation in rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 17. A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Midazolam Induces Cellular Apoptosis in Human Cancer Cells and Inhibits Tumor Growth in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Preventing degradation of Mexazolam during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mexazolam during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: this compound, like other benzodiazepines, is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation during sample preparation include:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the diazepine ring, leading to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. It is crucial to keep samples cool throughout the preparation process.[1][2][3][4]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation. Samples should be protected from light, especially during extraction and storage.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.
-
Choice of Solvents: The polarity and pH of the solvents used for extraction and reconstitution can significantly impact the stability of this compound.
Q2: What are the known degradation products of this compound?
A2: The primary degradation pathway for many benzodiazepines involves the hydrolysis of the diazepine ring, which can lead to the formation of benzophenone derivatives. While specific degradation products for this compound are not extensively documented in publicly available literature, its principal active metabolites are known to be chlorodesmethyldiazepam (also known as delorazepam) and chloroxazepam (lorazepam).[5] It is plausible that forced degradation conditions could lead to the formation of related structures.
Q3: How can I minimize this compound degradation during sample storage?
A3: Proper storage is critical to maintaining the integrity of this compound in biological samples. Here are some key recommendations:
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[1][2][3][4]
-
Light Protection: Always store samples in amber-colored tubes or wrap them in aluminum foil to protect them from light.
-
pH Control: If possible, adjust the pH of the sample to a neutral or slightly acidic range (around pH 6-7) to minimize hydrolysis.
-
Antioxidants: For long-term storage, the addition of antioxidants can be considered, although this should be validated to ensure no interference with the analytical method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to improper pH during extraction. | Ensure the pH of the aqueous sample is adjusted to a neutral or slightly basic range (typically pH 7-9) before liquid-liquid or solid-phase extraction to ensure this compound is in its non-ionized form, improving extraction efficiency and minimizing acid-catalyzed hydrolysis. |
| Degradation due to high temperature. | Perform all sample preparation steps, including centrifugation and evaporation, at reduced temperatures. Use refrigerated centrifuges and gentle evaporation with nitrogen at or below room temperature.[1][2][3][4] | |
| Photodegradation. | Work under yellow light or use amber-colored labware. Protect samples from direct light exposure at all stages. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Review the sample preparation workflow for potential causes of degradation (pH, temperature, light exposure). Conduct a forced degradation study to identify potential degradation products and confirm their retention times. |
| Incomplete extraction leading to interference. | Optimize the extraction solvent and pH. Ensure thorough mixing during liquid-liquid extraction and proper conditioning, loading, washing, and elution steps in solid-phase extraction. | |
| Inconsistent results between replicate samples | Variable degradation due to inconsistent sample handling. | Standardize the entire sample preparation protocol, ensuring consistent timing for each step, temperature control, and light protection for all samples. |
| Incomplete dissolution in the reconstitution solvent. | Ensure the chosen reconstitution solvent is appropriate for this compound's solubility (e.g., methanol, acetonitrile, or a mixture with a small amount of aqueous buffer). Vortex and/or sonicate to ensure complete dissolution before injection. |
Quantitative Data on Benzodiazepine Stability
Table 1: Effect of Temperature on the Stability of Benzodiazepines in Whole Blood (Storage for 1 year)
| Temperature | Concentration | % Decrease (Clonazepam) | % Decrease (Midazolam) | % Decrease (Flunitrazepam) | % Decrease (Oxazepam) |
| Room Temperature | Low | 100% | 100% | 100% | 100% |
| High | 70% | 70% | 70% | 70% | |
| 4°C | Low | 90% | 90% | 100% | 90% |
| High | 50% | 80% | 80% | 50% | |
| -20°C | Low | 20% | 20% | 20% | 20% |
| High | 10% | 10% | 10% | 10% | |
| -80°C | Low | 5% | 12% | 5% | 5% |
| High | <5% | <5% | <5% | <5% | |
| Data adapted from a study on benzodiazepine stability.[2] |
Table 2: Forced Degradation of Midazolam Maleate
| Stress Condition | % Degradation |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 2h) | Significant Degradation |
| Basic Hydrolysis (0.1 M NaOH, 80°C, 2h) | Significant Degradation |
| Oxidation (3% H₂O₂, RT, 24h) | No Significant Degradation |
| Thermal (80°C, 48h) | Significant Degradation |
| Photolytic (UV light, 7 days) | No Significant Degradation |
| Data adapted from a forced degradation study on Midazolam Maleate.[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature and vortex for 10 seconds.
-
Pipette 1 mL of plasma into a 15 mL polypropylene centrifuge tube.
-
Add an internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 9-10. Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., diethyl ether, ethyl acetate, or a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific SPE cartridge and application.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3000 rpm for 10 minutes.
-
Take 1 mL of the supernatant and add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Wash with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: A typical workflow for the extraction of this compound from plasma using LLE.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Mexazolam Metabolites
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Mexazolam and its principal active metabolites, chloronordiazepam (CND; also known as delorazepam) and chloroxazepam (COX; also known as lorazepam).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for analysis in biological samples?
A1: this compound is a prodrug that is rapidly and extensively metabolized. The parent drug is often undetectable in plasma. The primary active metabolites that should be targeted for quantification are chloronordiazepam (CND) and chloroxazepam (COX).[1] CND is a major metabolite found in plasma, while COX is a significant metabolite, with over 50% of a dose of this compound being eliminated as this metabolite, primarily in conjugated form.[1]
Q2: Why can't I detect the parent this compound compound in my plasma samples?
A2: this compound undergoes rapid biotransformation in the liver, primarily through the CYP3A4 enzyme pathway. This results in very low to undetectable plasma concentrations of the parent drug shortly after administration. Analytical methods should, therefore, focus on its active metabolites.
Q3: What are the typical plasma concentrations of chloronordiazepam (CND) after a single oral dose of this compound?
A3: Following a single oral dose of this compound, the peak plasma concentration of CND is typically reached within 1-2 hours.[1] In one study with healthy subjects, a single oral dose of this compound resulted in a mean peak plasma level of CND of 6.80 ± 0.68 ng/mL.[2] The apparent elimination half-life of CND is long, approximately 76.4 ± 6.35 hours.[2]
Q4: What are the most common analytical techniques for quantifying this compound metabolites?
A4: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity, specificity, and ability to analyze low-concentration analytes in complex biological matrices like plasma and urine.
Q5: Is it necessary to use an internal standard for the analysis? If so, what kind is recommended?
A5: Yes, using an internal standard (IS) is crucial to ensure the accuracy and precision of the analytical method by compensating for variability in sample preparation and instrument response. A stable isotope-labeled (deuterated) internal standard of the analyte (e.g., lorazepam-d4 for chloroxazepam) is the best choice as it has nearly identical chemical properties and chromatographic behavior to the analyte. If a deuterated IS is not available, a structurally similar compound that is not present in the sample can be used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of analytes after sample preparation. | 1. Inefficient extraction: The chosen extraction solvent or solid-phase extraction (SPE) cartridge may not be optimal for the physicochemical properties of the metabolites. 2. Analyte degradation: The metabolites may be unstable under the pH, temperature, or solvent conditions of the extraction procedure. 3. Incomplete elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. | 1. Optimize extraction: Test different organic solvents for liquid-liquid extraction (LLE) or various sorbents and elution solvents for SPE. For instance, a mixed-mode SPE sorbent can be effective for benzodiazepines. 2. Assess analyte stability: Perform stability studies of spiked samples under your experimental conditions. Adjust pH and temperature accordingly. Benzodiazepines are generally more stable at colder temperatures. 3. Improve SPE elution: Increase the volume or the elution strength of the solvent. Ensure the elution solvent is appropriate for the chosen SPE sorbent. |
| High variability in results between replicate samples. | 1. Inconsistent sample preparation: Manual extraction procedures can introduce variability. 2. Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analytes in the mass spectrometer. 3. Improper internal standard use: The internal standard may not be adequately compensating for variability. | 1. Automate sample preparation: If possible, use automated liquid handling systems for extractions. 2. Mitigate matrix effects: Improve sample cleanup by using a more effective SPE protocol. Modify chromatographic conditions to separate analytes from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. 3. Ensure proper IS addition: Add the internal standard early in the sample preparation process to account for variability in all steps. |
| Unexpected appearance of delorazepam (chloronordiazepam) in samples analyzed for lorazepam (chloroxazepam). | Enzymatic reduction during hydrolysis: Some commercial β-glucuronidase preparations (e.g., from Helix pomatia) can cause the reductive transformation of lorazepam to delorazepam. This is a significant pitfall when analyzing for lorazepam after enzymatic hydrolysis of conjugated metabolites. | 1. Use a different enzyme source: Test β-glucuronidase from different sources that do not exhibit this reductive activity. 2. Validate the hydrolysis step: Spike blank matrix with lorazepam and process it through the entire hydrolysis and extraction procedure to check for the formation of delorazepam. 3. Alternative hydrolysis methods: Consider alternative hydrolysis methods if the issue persists. |
| Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks). | 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analytes. 2. Column degradation: The HPLC/UPLC column may be degrading or contaminated. 3. Sample solvent mismatch: The solvent used to reconstitute the final extract may be too different from the initial mobile phase composition. | 1. Adjust mobile phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape. 2. Use a guard column and/or replace the analytical column. 3. Reconstitute in mobile phase: Whenever possible, dissolve the final dried extract in the initial mobile phase or a solvent with a similar or weaker elution strength. |
| Interference from other drugs or metabolites. | Co-elution of isobaric compounds: Other compounds with the same nominal mass as the analytes of interest may co-elute, leading to inaccurate quantification in MS-based methods. | 1. Optimize chromatographic separation: Adjust the gradient, flow rate, or mobile phase composition to resolve the interfering peak from the analyte peak. Using a high-resolution mass spectrometer can also help differentiate between isobaric compounds. 2. Use multiple MS/MS transitions: Monitor at least two MRM transitions for each analyte. The ratio of these transitions should be consistent between standards and unknown samples. |
Data Presentation
Table 1: Physicochemical Properties of this compound's Metabolites
| Property | Chloronordiazepam (Delorazepam) | Chloroxazepam (Lorazepam) |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | C₁₅H₁₀Cl₂N₂O₂ |
| Molecular Weight | 305.16 g/mol | 321.16 g/mol |
| logP (Octanol/Water) | ~2.8 (Estimated) | 2.39[3] |
| pKa | Not readily available | 1.3, 11.5[3] |
| Water Solubility | Low | 80 mg/L[3] |
Table 2: Example LC-MS/MS Method Parameters for Analysis in Plasma
| Parameter | Chloronordiazepam (Delorazepam) | Chloroxazepam (Lorazepam) |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Optimized for separation (e.g., 20% to 95% B over 5 min) | Optimized for separation (e.g., 20% to 95% B over 5 min) |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 305.0 | 321.0 |
| Product Ions (m/z) | e.g., 270.0, 242.0 | e.g., 275.0, 303.0 |
| Internal Standard | Diazepam-d5 or Delorazepam-d5 | Lorazepam-d4 |
Table 3: Typical Method Validation Data for Benzodiazepine Analysis in Plasma
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 70% |
| Matrix Effect | Should be assessed and minimized; compensated by IS. |
Experimental Protocols
Protocol: Quantification of Chloronordiazepam and Chloroxazepam in Human Plasma using LC-MS/MS
This protocol is a representative example based on common practices for benzodiazepine analysis.
1. Materials and Reagents
-
Reference standards for chloronordiazepam, chloroxazepam, and a suitable internal standard (e.g., lorazepam-d4).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (blank).
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
2. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 200 µL of plasma, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of chloronordiazepam and chloroxazepam.
-
Pre-treatment: Add 400 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Perform chromatographic separation using the parameters outlined in Table 2 or an optimized in-house method.
-
Mass Spectrometry: Detect the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode with the transitions specified in Table 2 or optimized for the specific instrument.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Typical analytical workflow for this compound metabolites.
References
Technical Support Center: Mexazolam Tolerance in Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Mexazolam tolerance in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound tolerance and why does it occur in chronic studies?
This compound is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in a calming effect.[1][2] Tolerance is a phenomenon where the body adapts to the continuous presence of a drug, leading to a reduced effect with the same dose over time.[3] In the case of chronic this compound administration, the body's compensatory changes in GABAA and benzodiazepine receptors can make them less responsive to the drug.[3] This is a key consideration in long-term studies as it can impact the interpretation of results.
Q2: Does tolerance to all effects of this compound develop at the same rate?
No, tolerance to the various effects of benzodiazepines like this compound develops at different rates.[1][3] Preclinical studies have shown that tolerance to the sedative and hypnotic effects occurs relatively quickly, followed by tolerance to the anticonvulsant effects.[1] In contrast, tolerance to the anxiolytic (anti-anxiety) effects may be partial or absent even after long-term treatment.[1][4]
Q3: What are the primary molecular mechanisms underlying benzodiazepine tolerance?
The development of tolerance to benzodiazepines is a complex process involving neuroadaptive changes. The main hypotheses include:
-
GABAA Receptor Uncoupling: This is a key mechanism where the allosteric potentiation between the benzodiazepine binding site and the GABA binding site on the GABAA receptor is reduced. This means that even though this compound binds to the receptor, it is less effective at enhancing GABA's inhibitory effect.
-
Changes in GABAA Receptor Subunit Expression: Chronic benzodiazepine exposure can lead to alterations in the expression of different GABAA receptor subunits.[1][4] For instance, a decrease in subunits that are sensitive to benzodiazepines or an increase in insensitive subunits can contribute to tolerance.
-
Glutamate System Sensitization: The excitatory glutamate system can become sensitized as a compensatory mechanism to the enhanced GABAergic inhibition, contributing to the development of tolerance.[1]
Q4: Are there any pharmacological strategies to mitigate this compound tolerance in our animal models?
Yes, several pharmacological approaches can be investigated to mitigate benzodiazepine tolerance in preclinical studies:
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may reduce the likelihood of tolerance development.[1]
-
Co-administration with NMDA Receptor Antagonists: Studies have shown that co-administration of NMDA receptor antagonists (e.g., ketamine, MK-801) can prevent the development of tolerance to the sedative effects of some benzodiazepines.[1] This is linked to the role of the glutamate system in tolerance.
-
Use of Subtype-Selective GABAA Receptor Modulators: Research suggests that compounds that are selective for specific GABAA receptor subtypes may have a lower propensity to induce tolerance compared to non-selective benzodiazepines.[1][4]
-
Flumazenil Administration: Flumazenil, a benzodiazepine antagonist, has been investigated for its potential to reverse benzodiazepine tolerance.[5][6] It is thought to "reset" the GABAA receptor by uncoupling the relationship between the benzodiazepine and GABA binding sites.[5]
Troubleshooting Guides
Problem: My chronic this compound study is showing a progressive loss of sedative effect at a consistent dose.
| Possible Cause | Troubleshooting Step |
| Development of Tolerance | This is the most likely cause. Confirm by attempting to restore the effect with a higher dose (be cautious of ceiling effects and side effects). Consider implementing a strategy to mitigate tolerance as outlined in the FAQs (e.g., intermittent dosing). |
| Changes in Drug Metabolism | While less common for tolerance to specific effects, altered metabolism could play a role. Analyze plasma levels of this compound and its active metabolites over the course of the study to rule out pharmacokinetic changes. |
| Procedural Habituation | The animals may be habituating to the testing procedure used to measure sedation. Introduce a novel, validated test for sedation to see if the effect is restored. |
Problem: We are observing significant withdrawal symptoms upon cessation of chronic this compound treatment in our animal models.
| Possible Cause | Troubleshooting Step |
| Physical Dependence | Chronic administration of benzodiazepines leads to physical dependence. This is a separate, though related, phenomenon to tolerance. Withdrawal symptoms are an indicator of dependence. |
| Abrupt Discontinuation | Abruptly stopping the drug after a chronic period of administration will induce withdrawal. A tapering protocol, where the dose is gradually reduced over a period of time, is necessary to minimize withdrawal symptoms. |
| Inadequate Tapering Schedule | The rate of dose reduction may be too rapid. The tapering schedule should be slow and may need to be adjusted based on the severity of withdrawal signs observed. |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound Tolerance (Rodent Model)
Objective: To establish a model of this compound tolerance by observing the reduction in its sedative effect over a chronic treatment period.
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Administration:
-
This compound is dissolved in a vehicle (e.g., 10% Tween 80 in saline).
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) daily for 14 consecutive days.
-
A control group receives the vehicle only.
-
-
Assessment of Sedative Effect:
-
Use a locomotor activity test to measure sedation.
-
On Day 1, 30 minutes after drug administration, place the rat in the locomotor activity chamber and record activity for 30 minutes.
-
Repeat the locomotor activity test on Day 7 and Day 14, following the same procedure.
-
-
Data Analysis:
-
Compare the locomotor activity counts on Day 1, Day 7, and Day 14 for the this compound-treated group.
-
A significant increase in locomotor activity on Day 14 compared to Day 1, despite receiving the same dose of this compound, indicates the development of tolerance to the sedative effect.
-
Compare the activity of the this compound group to the vehicle control group on each test day.
-
Protocol 2: Investigating the Effect of an NMDA Receptor Antagonist on this compound Tolerance
Objective: To determine if co-administration of an NMDA receptor antagonist can prevent the development of tolerance to the sedative effects of this compound.
Methodology:
-
Animal Model: Male Swiss Webster mice (25-30g).
-
Drug Administration:
-
Group 1 (Control): Vehicle daily for 14 days.
-
Group 2 (this compound): this compound (e.g., 1 mg/kg, i.p.) daily for 14 days.
-
Group 3 (this compound + Antagonist): Co-administer this compound (1 mg/kg, i.p.) and an NMDA receptor antagonist (e.g., MK-801, 0.1 mg/kg, i.p.) daily for 14 days. The antagonist should be administered shortly before this compound.
-
-
Assessment of Sedative Effect:
-
Use the rotarod test to assess motor coordination, an indirect measure of sedation.
-
On Day 1, 30 minutes after the final drug administration, test the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Record the latency to fall.
-
Repeat the rotarod test on Day 14.
-
-
Data Analysis:
-
Compare the latency to fall for each group on Day 1 and Day 14.
-
If the this compound group shows a significantly shorter latency to fall on Day 14 compared to Day 1, while the this compound + Antagonist group does not, it suggests the antagonist prevented tolerance development.
-
Quantitative Data Summary
Table 1: Hypothetical Data on the Development of Tolerance to the Sedative Effect of this compound
| Treatment Group | Day 1 (Locomotor Activity Counts) | Day 14 (Locomotor Activity Counts) | % Change |
| Vehicle | 1500 ± 120 | 1450 ± 110 | -3.3% |
| This compound (1 mg/kg) | 500 ± 75 | 1200 ± 90 | +140% |
Data are presented as mean ± SEM. A significant increase in locomotor activity in the this compound group from Day 1 to Day 14 indicates tolerance.
Table 2: Hypothetical Data on the Prevention of this compound Tolerance by an NMDA Receptor Antagonist
| Treatment Group | Day 1 (Latency to Fall on Rotarod, seconds) | Day 14 (Latency to Fall on Rotarod, seconds) | % Change |
| Vehicle | 180 ± 15 | 175 ± 18 | -2.8% |
| This compound (1 mg/kg) | 60 ± 8 | 150 ± 12 | +150% |
| This compound + MK-801 | 55 ± 7 | 70 ± 9 | +27.3% |
Data are presented as mean ± SEM. A smaller percentage increase in latency to fall in the co-administration group suggests prevention of tolerance.
Visualizations
Caption: Signaling pathway of acute this compound action.
Caption: Mechanisms of this compound tolerance development.
Caption: Workflow for a chronic this compound tolerance study.
References
- 1. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor drugs and neuronal plasticity in reward and aversion: focus on the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABA(A) Receptor Modulators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the dark side of the moon: the treatment of benzodiazepine tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of benzodiazepine misuse and dependence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of Mexazolam versus Diazepam in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Mexazolam and Diazepam, two benzodiazepine derivatives with anxiolytic, anticonvulsant, and sedative properties. The information presented is based on available experimental data from preclinical animal models, offering insights into their relative potencies and side-effect profiles.
Mechanism of Action
Both this compound and Diazepam exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2][3] By binding to a specific site on the receptor, they enhance the affinity of the inhibitory neurotransmitter GABA for its binding site.[1][2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability.[1] This shared mechanism underlies their therapeutic effects, including anxiety reduction, seizure suppression, and sedation.[1][2]
References
Head-to-Head Comparison of Mexazolam and Lorazepam's Anxiolytic Effects: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the anxiolytic properties of two commonly prescribed benzodiazepines: Mexazolam and Lorazepam. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from clinical trials and pharmacological studies to offer an objective evaluation of their relative performance.
Mechanism of Action: Modulating the GABAergic System
Both this compound and Lorazepam exert their anxiolytic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] This receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter GABA, allows the influx of chloride ions into the neuron.[2] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission throughout the central nervous system.[1]
Benzodiazepines, including this compound and Lorazepam, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and thereby enhancing the inhibitory signal.[2] This enhanced inhibition in key brain regions, such as the limbic system, is believed to mediate the anxiolytic effects of these drugs.[1]
Comparative Anxiolytic Efficacy: A Network Meta-Analysis
A network meta-analysis of 56 randomized controlled trials involving 7,556 patients with Generalized Anxiety Disorder (GAD) provides valuable comparative data on the efficacy of various benzodiazepines, including this compound and Lorazepam.[3] While direct head-to-head trials are limited, this analysis allows for an indirect comparison of their anxiolytic effects. The primary outcome measure in these studies was the change in the Hamilton Anxiety Rating Scale (HAM-A) score.[4]
The meta-analysis concluded that while most benzodiazepines were significantly more effective than placebo, there were no significant differences in efficacy between the different benzodiazepines, including this compound and Lorazepam.[3][4] This suggests a comparable anxiolytic efficacy between the two compounds in the treatment of GAD.
| Efficacy Outcome | This compound | Lorazepam | Comparator |
| Anxiolytic Efficacy | No significant difference from other benzodiazepines[3][4] | No significant difference from other benzodiazepines[3][4] | Placebo and other active benzodiazepines |
| HAM-A Score Reduction | Statistically significant reduction from baseline[5] | Statistically significant reduction from placebo[6] | Baseline/Placebo |
Table 1: Summary of Comparative Anxiolytic Efficacy
Experimental Protocols: A Representative Clinical Trial
Study Design
-
Objective: To compare the anxiolytic effects of this compound with another benzodiazepine in patients with GAD.[7]
-
Design: Multicenter, randomized, double-blind, parallel-group clinical trial.[7]
-
Participants: Outpatients diagnosed with GAD according to DSM-IV criteria.[7]
-
Intervention: Patients were randomly assigned to receive either this compound (e.g., 1mg three times daily) or the comparator benzodiazepine for a specified period (e.g., 1 week), followed by a period of dosage reduction based on therapeutic response, a tapering period, and a treatment-free follow-up.[7]
Efficacy and Safety Assessments
-
Primary Efficacy Measure: The Hamilton Anxiety Rating Scale (HAM-A), a 14-item clinician-rated scale assessing the severity of psychic and somatic anxiety symptoms. Scores for each item range from 0 (not present) to 4 (severe).[8][9]
-
Secondary Efficacy Measure: The Clinical Global Impression (CGI) scale, a 3-item observer-rated scale measuring illness severity (CGI-S), global improvement (CGI-I), and a therapeutic index.[10][11]
-
Safety Assessment: Recording of all adverse events, which are then coded using a standardized medical dictionary.
Tolerability and Adverse Event Profile
The tolerability of benzodiazepines is a critical factor in their clinical utility. The available data suggests that both this compound and Lorazepam are generally well-tolerated.
A review of clinical studies on this compound reported that the most common adverse event was drowsiness.[12] In a comparative study with alprazolam, drowsiness occurred in 9.7% of patients receiving this compound.[5] Other reported side effects were generally mild to moderate in intensity.[5]
For Lorazepam, common side effects include drowsiness/sedation, dizziness, and weakness.[13] The network meta-analysis of benzodiazepines for GAD found no significant differences between most benzodiazepines regarding treatment discontinuation due to adverse events, suggesting a comparable overall tolerability profile.[4]
| Adverse Event | This compound (Incidence %) | Lorazepam (Incidence %) |
| Drowsiness/Sedation | 9.7[5] | 15.9[13] |
| Dizziness | Not specified in comparative trials | 6.9[13] |
| Weakness/Asthenia | Not specified in comparative trials | 4.2[13] |
| Ataxia/Unsteadiness | Not specified in comparative trials | 3.4[13] |
Table 2: Comparative Incidence of Common Adverse Events Note: Incidence rates can vary depending on the study population, dosage, and duration of treatment.
Conclusion
Based on the available evidence from a large network meta-analysis, this compound and Lorazepam demonstrate comparable anxiolytic efficacy in the treatment of Generalized Anxiety Disorder.[3][4] Both drugs are generally well-tolerated, with drowsiness being a common side effect. The choice between these two agents may be guided by other factors such as pharmacokinetic profiles, potential for drug interactions, and specific patient characteristics. Further direct head-to-head clinical trials would be beneficial to delineate more subtle differences in their efficacy and tolerability profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. health.mil [health.mil]
- 3. Comparative Efficacy and Safety of Benzodiazepines in the Treatment of Patients with Generalized Anxiety Disorder: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound and Alprazolam [medscape.com]
- 6. The safety and efficacy of ipsapirone vs. lorazepam in outpatients with generalized anxiety disorder (GAD): single site findings from a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Alprazolam in the Treatment of Generalised Anxiety Disorder | springermedicine.com [springermedicine.com]
- 8. brightpinepsychology.com [brightpinepsychology.com]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. ovidrx.com [ovidrx.com]
- 11. Clinical global impression - Wikipedia [en.wikipedia.org]
- 12. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Therapeutic Efficacy of Mexazolam in Preclinical Anxiety Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mexazolam, a benzodiazepine derivative, demonstrates a potent anxiolytic profile in preclinical and clinical studies.[1][2][3][4][5] Preclinical evidence suggests it is two to three times more effective than Diazepam in conflict behavior tests, which are regarded as a measure of anti-anxiety effects.[1][2] Furthermore, this compound appears to induce less sedation, ataxia, and muscle relaxation compared to other benzodiazepines, suggesting a more favorable side-effect profile.[1][3][5] This guide will delve into the established methodologies for testing anxiolytic efficacy, compare the known performance of standard anxiolytics, and contextualize the expected therapeutic window of this compound.
Mechanism of Action: Enhancing GABAergic Inhibition
This compound, like other benzodiazepines, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[3] It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the brain.[3]
Some evidence suggests that this compound may have a more selective affinity for certain GABA-A receptor subunits, which could account for its potent anxiolytic effects with a reduced sedative component.[3]
Diagram 1: GABA-A Receptor Signaling Pathway
Comparative Efficacy in Preclinical Anxiety Models
The following tables summarize typical results for standard anxiolytics in three widely used preclinical anxiety models. While specific quantitative data for this compound is not available in the reviewed literature, its known higher potency and lower sedative effect compared to Diazepam suggest it would demonstrate significant anxiolytic activity in these paradigms.
Table 1: Elevated Plus-Maze (EPM) - Comparative Data
| Compound | Dose Range (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Species |
| Vehicle | - | Baseline | Baseline | Baseline | Rat/Mouse |
| This compound | Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Diazepam | 1.0 - 5.0 | ↑ | ↑ | ↔ / ↓ (at higher doses) | Rat/Mouse |
| Alprazolam | 0.25 - 1.0 | ↑ | ↑ | ↔ / ↓ (at higher doses) | Mouse |
| Lorazepam | 0.5 - 2.0 | ↑ | ↑ | ↔ / ↓ (at higher doses) | Rat |
| Buspirone | 1.0 - 10.0 | ↔ / ↑ | ↔ | ↔ / ↓ | Rat |
| (↑ = Increase, ↓ = Decrease, ↔ = No significant change) |
Table 2: Open Field Test (OFT) - Comparative Data
| Compound | Dose Range (mg/kg) | Time in Center (%) (Mean ± SEM) | Locomotor Activity (Distance Traveled) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Species |
| Vehicle | - | Baseline | Baseline | Baseline | Rat/Mouse |
| This compound | Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Diazepam | 1.0 - 5.0 | ↑ | ↓ (at higher doses) | ↓ | Rat/Mouse |
| Alprazolam | 0.25 - 1.0 | ↑ | ↓ (at higher doses) | ↓ | Mouse |
| Lorazepam | 0.5 - 2.0 | ↑ | ↓ | ↓ | Rat |
| Buspirone | 1.0 - 10.0 | ↔ / ↑ | ↓ | ↓ | Rat |
| (↑ = Increase, ↓ = Decrease, ↔ = No significant change) |
Table 3: Light-Dark Box Test - Comparative Data
| Compound | Dose Range (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Number) (Mean ± SEM) | Locomotor Activity (in light box) (Mean ± SEM) | Species |
| Vehicle | - | Baseline | Baseline | Baseline | Mouse |
| This compound | Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Diazepam | 1.0 - 2.5 | ↑ | ↑ | ↔ / ↓ | Mouse |
| Alprazolam | 0.5 - 1.0 | ↑ | ↑ | ↔ / ↓ | Mouse |
| Lorazepam | 0.1 - 0.5 | ↑ | ↑ | ↔ / ↓ | Mouse |
| Buspirone | 1.0 - 5.0 | ↔ / ↑ | ↔ | ↔ / ↓ | Mouse |
| (↑ = Increase, ↓ = Decrease, ↔ = No significant change) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a standard for assessing anxiolytic drug efficacy in rodent models.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Diagram 2: Elevated Plus-Maze Experimental Workflow
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.
Procedure:
-
Animals are habituated to the testing room before the test.
-
Each animal is placed in the center of the open field.
-
Activity is recorded for a period of 5-10 minutes using an overhead video camera.
-
Automated tracking software is used to analyze the recorded behavior.
-
Key parameters measured include:
-
Time spent in the center versus the periphery.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the center of the arena. A decrease in total distance traveled may indicate sedative effects.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.
Procedure:
-
Animals are habituated to the testing room.
-
Each mouse is placed in the center of the light compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a 5-10 minute session.
-
Behavior is recorded and analyzed.
-
Key parameters measured include:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments.
Conclusion
This compound presents as a promising anxiolytic agent with a potentially superior preclinical profile to Diazepam, characterized by higher potency and reduced sedative side effects. While direct comparative data in standardized rodent anxiety models like the elevated plus-maze, open field, and light-dark box tests are lacking in the public domain, the existing evidence strongly supports its efficacy. Further research providing quantitative data from these models is crucial to fully elucidate its therapeutic potential and to provide a direct, data-driven comparison against other anxiolytics. The experimental protocols and comparative data for established drugs provided in this guide offer a robust framework for conducting such validation studies.
References
Navigating the Analytical Landscape for Mexazolam Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of anxiolytics, the precise and reliable quantification of Mexazolam is paramount. This guide provides a comparative overview of three common analytical techniques for this compound detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.
Performance Characteristics: A Side-by-Side Comparison
The cross-validation of analytical methods is crucial to ensure the reliability and comparability of data, particularly in clinical and forensic toxicology. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of benzodiazepines, including compounds structurally similar to this compound. While specific data for this compound is not available for all parameters across all techniques in the reviewed literature, the presented data for other benzodiazepines provides a valuable benchmark for what can be expected.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.02 µg/mL[1] | 0.02 - 0.53 ng/mL[2] | 1 - 113 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.03 - 0.05 µg/mL[1] | 1 - 2 ng/mL[2] | 4 - 375 ng/mL[3] |
| Linearity Range | 0.5 - 10 µg/mL[1] | 2.0 - 300 ng/mL[4] | 5.0 - 2000 ng/mL[5] |
| Accuracy | 93.7 - 108.7% (Recovery)[1] | 80 - 120%[4] | 84 - 114%[3] |
| Precision (%RSD) | 0.45 - 7.69%[1] | ≤ 15%[4] | 0.66 - 14.8%[3] |
Note: The presented data is a composite from various studies on benzodiazepines and should be considered as a general reference. Method performance for this compound may vary depending on the specific experimental conditions and the biological matrix.
Experimental Workflows and Methodologies
The successful implementation of any analytical method relies on a well-defined experimental protocol. Below are diagrams and detailed descriptions of the typical workflows for sample preparation and analysis using HPLC-UV, LC-MS/MS, and GC-MS for benzodiazepine detection.
Experimental Protocols
1. HPLC-UV Method for Benzodiazepines
-
Sample Preparation (Liquid-Liquid Extraction): To 0.5 mL of plasma, an internal standard is added, and the pH is adjusted to 9.5 with a buffer solution. A double extraction is performed using ethyl acetate. The organic layers are combined and evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in the mobile phase for injection into the HPLC system.[6]
-
Chromatographic Conditions: The separation is typically achieved on a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An isocratic mobile phase, for instance, consisting of a mixture of phosphate buffer, methanol, and diethyl ether, is used at a constant flow rate.[6] UV detection is commonly performed at a wavelength of 245 nm.[6]
2. LC-MS/MS Method for Benzodiazepines
-
Sample Preparation (Solid-Phase Extraction): A 0.200 g whole blood sample is fortified with a deuterated internal standard and extracted with ethyl acetate at a pH of 9.[7] Alternatively, for a panel of 53 benzodiazepines, a stock solution is prepared and diluted to working standards.[8]
-
Chromatographic and Mass Spectrometric Conditions: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is commonly used.[7] The separation is performed on a suitable column, and the analytes are detected using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[7][8]
3. GC-MS Method for Benzodiazepines
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization): For blood samples, a liquid-liquid extraction with a solvent like chloroform is performed at an alkaline pH.[9] For urine samples, an initial enzymatic hydrolysis step may be necessary. A crucial step for many benzodiazepines in GC-MS analysis is derivatization, often involving silylation, to improve their thermal stability and chromatographic properties.[9]
-
Chromatographic and Mass Spectrometric Conditions: A gas chromatograph equipped with a capillary column is used for separation. The mass spectrometer is typically operated in electron ionization (EI) mode.[9]
Conclusion
The choice of an analytical method for this compound detection is a critical decision that impacts the quality and reliability of research and clinical outcomes.
-
HPLC-UV offers a cost-effective and straightforward approach suitable for routine analysis where high sensitivity is not the primary concern.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low detection limits and for the analysis of complex matrices.
-
GC-MS provides good performance but often requires a derivatization step, which can add complexity to the sample preparation process.
Ultimately, the selection should be based on a thorough evaluation of the specific analytical needs, available resources, and the intended application of the data. Cross-validation between different methods, when feasible, can provide the highest level of confidence in the analytical results.
References
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Mexazolam vs. Other Benzodiazepines: A Comprehensive Comparative Review for the Research Professional
An in-depth analysis of the pharmacological distinctions between mexazolam and other widely prescribed benzodiazepines, supported by experimental data and detailed methodologies.
This compound, a thienodiazepine derivative, represents a distinct pharmacological entity within the broader class of benzodiazepines. While sharing the core mechanism of action—positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor—emerging evidence suggests a nuanced profile that may offer a differentiated therapeutic window, particularly concerning its anxiolytic and sedative effects. This guide provides a comparative overview of this compound against other commonly used benzodiazepines such as diazepam, lorazepam, and alprazolam, focusing on pharmacodynamic and pharmacokinetic parameters, supported by experimental data for the discerning researcher and drug development professional.
Pharmacodynamic Profile: A Tale of Receptor Subtype Selectivity
The diverse clinical effects of benzodiazepines—anxiolysis, sedation, myorelaxation, and anticonvulsant activity—are mediated by their differential binding to various subtypes of the GABA-A receptor, specifically the α-subunits. It is generally accepted that the α1 subunit is predominantly associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions.
This compound is a prodrug, with its in vivo activity primarily attributed to its active metabolites, chloronordiazepam (also known as delorazepam) and chloroxazepam. Preclinical and clinical evidence indicates that this compound, through its metabolites, exhibits a degree of selectivity for the α2 and α3 subunits of the GABA-A receptor, with a comparatively lower impact on the α1 subunit. This receptor binding profile is hypothesized to underlie its potent anxiolytic effects with a reportedly lower incidence of sedation and psychomotor impairment compared to less selective benzodiazepines.
Pharmacokinetic Comparison
The onset, duration of action, and potential for accumulation of benzodiazepines are governed by their pharmacokinetic properties. This compound exhibits a biphasic elimination half-life. The initial phase has a half-life of approximately 1.4 hours, with a much longer terminal half-life of about 76 hours.[1] Its active metabolites have even longer half-lives, which contributes to a prolonged duration of action.
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Data of Selected Benzodiazepines
| Drug | Binding Affinity (Ki, nM) at GABAA Receptor α-Subunits | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t½) | Active Metabolites |
| This compound | α2/α3 > α1 (Qualitative) | 1-2 hours (for active metabolite chloronordiazepam)[1] | Biphasic: 1.4 hours and 76 hours[1] | Yes (Chloronordiazepam, Chloroxazepam)[1] |
| Diazepam | α1: 1.9, α2: 2.1, α3: 2.5, α5: 1.0 | 1-1.5 hours | 20-100 hours | Yes (Nordiazepam, Temazepam, Oxazepam) |
| Lorazepam | Non-selective | 2 hours | 10-20 hours | No |
| Alprazolam | α1: 2.8, α2: 3.5, α3: 4.2, α5: 2.9 | 1-2 hours | 6-12 hours | Yes (α-hydroxyalprazolam) |
| Clonazepam | α1: 1.5, α2: 1.1, α3: 1.8, α5: 2.2 | 1-4 hours | 18-50 hours | No |
Note: Binding affinity data for diazepam, alprazolam, and clonazepam are compiled from various sources and should be interpreted with caution due to inter-study variability in experimental conditions. The data for this compound is presented qualitatively based on available literature.
Experimental Protocols
To provide a framework for the data presented, the following are detailed methodologies from key comparative studies.
Experimental Protocol 1: Double-Blind, Randomized Clinical Trial of this compound vs. Alprazolam for Generalized Anxiety Disorder
This protocol is based on a multicenter, randomized, double-blind, parallel-group clinical trial that compared the anxiolytic effects of this compound and alprazolam in patients with Generalized Anxiety Disorder (GAD).[2][3]
-
Objective: To compare the efficacy and tolerability of this compound with alprazolam in the treatment of GAD.
-
Study Population: 64 outpatients diagnosed with GAD according to DSM-IV criteria.
-
Study Design:
-
Recruitment and Screening: Patients meeting the inclusion criteria (diagnosis of GAD) and not meeting any exclusion criteria (e.g., other psychiatric disorders, substance abuse, pregnancy) were enrolled.
-
Randomization: Patients were randomly assigned to one of two treatment groups: this compound (n=32) or alprazolam (n=32).
-
Treatment:
-
The this compound group received 1mg of this compound three times daily.
-
The alprazolam group received 0.5mg of alprazolam three times daily.
-
The initial treatment period was one week.
-
-
Dosage Adjustment and Tapering: Following the initial week, a two-week period of dosage reduction was implemented based on the therapeutic response, followed by a one-week taper period and a one-week treatment-free period.
-
-
Outcome Measures:
-
Primary: Hamilton Anxiety Rating Scale (HAM-A), a 14-item clinician-rated scale assessing the severity of anxiety symptoms.
-
Secondary:
-
Clinical Global Impression (CGI) scale, a clinician-rated measure of illness severity and improvement.
-
Snaith & Zigmund anxiety and depression self-rating scale (SZS).
-
-
-
Data Analysis: Statistical analysis was performed to compare the changes in HAM-A, CGI, and SZS scores from baseline to the end of treatment between the two groups. The incidence of adverse events was also recorded and compared.
Experimental Protocol 2: Psychomotor Performance Study of this compound in Healthy Volunteers
This protocol is based on a double-blind, single-dose, randomized, two-way crossover, placebo-controlled trial designed to assess the effect of this compound on psychomotor performance.
-
Objective: To evaluate the impact of a therapeutic dose of this compound on various measures of psychomotor function.
-
Study Population: 33 healthy male and female adult volunteers.
-
Study Design:
-
Crossover Design: Each volunteer served as their own control, receiving both this compound and a placebo in a randomized order, separated by a washout period of at least 10 days.
-
Treatment: A single oral dose of this compound 1mg or a matching placebo.
-
Psychomotor Testing: A battery of tests was administered at baseline (before dosing) and 3 hours post-dosing.
-
-
Outcome Measures:
-
Leeds Psychomotor Test Battery:
-
Critical Flicker Fusion (CFF) Threshold: Measures CNS arousal.
-
Choice Reaction Time (CRT): Assesses sensorimotor performance, with components including recognition reaction time (RRT) and motor reaction time (MRT).
-
-
Car-Driving Simulation (CDS): An exploratory measure to assess simulated driving performance.
-
-
Data Analysis: Statistical comparisons were made between the psychomotor performance scores after this compound administration versus placebo. Adverse events were also monitored and recorded.
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Benzodiazepine signaling at the GABA-A receptor.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
This compound presents a compelling profile for researchers and clinicians in the field of anxiolytic drug development. Its distinction lies in a pharmacodynamic profile that appears to favor potent anxiolysis with a reduced liability for sedation and psychomotor impairment, likely stemming from a degree of selectivity for the α2 and α3 subunits of the GABA-A receptor. This is coupled with a pharmacokinetic profile characterized by a long terminal half-life of its active metabolites, suggesting a prolonged duration of action.
While direct quantitative comparisons of binding affinities for this compound's metabolites are needed to fully elucidate its receptor interaction profile, the existing clinical and preclinical data suggest it is an effective anxiolytic with a potentially favorable side-effect profile compared to less selective benzodiazepines. Further head-to-head clinical trials with robust psychomotor and cognitive assessments are warranted to definitively establish its place within the therapeutic armamentarium for anxiety disorders. The detailed experimental protocols provided herein offer a template for such future investigations.
References
- 1. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of 4'-chlorodiazepam on expressed human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Properties of Mexazolam and Alprazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of two prominent benzodiazepines: Mexazolam and Alprazolam. Both are widely recognized for their anxiolytic effects, but nuanced differences in their pharmacodynamic and pharmacokinetic profiles may influence their sedative potential. This analysis is supported by experimental data from clinical and preclinical studies to inform research and development.
Introduction and Mechanism of Action
This compound and Alprazolam are benzodiazepines that exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system.[2] By binding to a specific site on the GABA-A receptor, distinct from the GABA binding site, benzodiazepines enhance the effect of GABA, increasing the frequency of chloride channel opening.[2][3] This influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission and producing the characteristic anxiolytic, hypnotic, muscle relaxant, and anticonvulsant effects of this drug class.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[2] The specific subunit composition determines the pharmacological properties of the receptor. Notably, the α1 subunit is highly associated with sedative and hypnotic effects, whereas the α2 and α3 subunits are linked more to anxiolytic actions.[4]
While both drugs target the GABA-A receptor, evidence suggests they may have different "pharmacodynamic fingerprints".[4] this compound's primary active metabolite, chloronordiazepam, potentiates GABA currents with minimal effect on the amplitude at α1-containing receptors, suggesting a lower intrinsic sedative potential compared to classical benzodiazepines.[5] Alprazolam, a high-potency triazolobenzodiazepine, demonstrates strong binding and modulation at the GABA-A receptor, including at the α1 subunit, which is consistent with its known sedative effects.[1][6]
Pharmacodynamic Properties
The binding affinity of a drug to its receptor is a key determinant of its potency. Alprazolam binds with high affinity to benzodiazepine receptors in the brain.[7] While specific Ki values for this compound are not as readily available in the literature, in silico docking studies predict that Alprazolam has one of the strongest binding affinities among commonly considered benzodiazepines.[2]
| Parameter | This compound | Alprazolam | Reference |
| Target Receptor | GABA-A Receptor (Benzodiazepine Site) | GABA-A Receptor (Benzodiazepine Site) | [1][5] |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | [1][5] |
| Subunit Selectivity | Minimal effect on α1 subunit amplitude (via metabolite) | Modulates α1, α2, α3, α5 subunits | [1][5] |
| Binding Affinity (Kd) | Data not available | ~4.6 nM (rat brain) | [7] |
Table 1: Comparative Pharmacodynamic Profile
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, significantly influence the onset, duration, and potential for residual sedative effects. This compound is considered a long-acting benzodiazepine, primarily due to its active metabolites which have very long elimination half-lives.[5] Alprazolam has a shorter, intermediate half-life.[8]
| Parameter | This compound | Alprazolam | Reference |
| Bioavailability | Data not available | 80-100% | [1] |
| Protein Binding | >90% | ~80% | [1][5] |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | [1][5] |
| Active Metabolites | Yes (Chloronordiazepam, Chloroxazepam) | Yes (α-hydroxyalprazolam, 4-hydroxyalprazolam; low potency) | [1][5] |
| Time to Peak (Tmax) | Data not available | 0.7 - 1.8 hours | [8] |
| Elimination Half-life | Parent: ~76 hours; Metabolites: 130-200 hours | 9 - 16 hours (Instant Release) | [5][8] |
Table 2: Comparative Pharmacokinetic Profile
Clinical Evidence on Sedation
Despite pharmacodynamic theories suggesting this compound might be less sedating, direct comparative clinical trials are essential for validation. A key multicenter, randomized, double-blind study by Vaz-Serra et al. compared the efficacy and tolerability of this compound and Alprazolam in patients with Generalized Anxiety Disorder (GAD).[9] The study found no statistically significant difference in the incidence of drowsiness, the most commonly reported adverse event.[9][10]
| Study | Drug & Dosage | Incidence of Drowsiness/Sedation | Key Finding | Reference |
| Vaz-Serra et al. (2001) | This compound (1mg, 3x daily) | 9.7% of patients | Both drugs were well-tolerated with similar efficacy for GAD. No clinically important differences in tolerability were observed. | [9][10][11] |
| Alprazolam (0.5mg, 3x daily) | 10.0% of patients | [9][10][11] |
Table 3: Comparative Clinical Trial Data on Sedation
Both medications demonstrated significant anxiolytic effects as early as the first week of treatment.[10] While absolute response rates were slightly higher in the this compound group, the difference was not statistically significant.[4][9] This suggests that at equipotent anxiolytic doses, the sedative profiles of the two drugs are remarkably similar in a clinical setting.
Experimental Protocols
Clinical Trial: Vaz-Serra et al. (2001)
This study provides the most direct comparison of the two drugs.
-
Objective: To compare the anxiolytic effects and tolerability of this compound versus Alprazolam in patients with Generalized Anxiety Disorder (GAD).[9]
-
Design: A multicenter, randomized, double-blind, parallel-group clinical trial.[9]
-
Participants: 64 outpatients diagnosed with GAD according to DSM-IV criteria.[9]
-
Intervention: Patients were randomly assigned to receive either this compound (1mg three times daily, n=32) or Alprazolam (0.5mg three times daily, n=32).[9]
-
Duration: The initial treatment period was 1 week, followed by a 2-week period of dose reduction based on therapeutic response, a 1-week taper period, and a 1-week treatment-free follow-up.[9]
-
Primary Outcome Measures: Efficacy was assessed using the Hamilton Anxiety Rating Scale (HAM-A), the Clinical Global Impression (CGI) scale, and the Snaith & Zigmund anxiety and depression self-rating scale (SZS).[9] Tolerability was assessed by monitoring adverse events.
Radioligand Binding Assay (General Protocol)
This is a standard in vitro method used to determine the binding affinity of a drug to its target receptor, such as that described for [3H]alprazolam.[7]
-
Objective: To quantify the affinity (Kd) and density (Bmax) of a radiolabeled ligand (e.g., [3H]alprazolam) for the benzodiazepine receptor site.
-
Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to obtain membrane preparations rich in GABA-A receptors.
-
Incubation: The membrane preparation is incubated with increasing concentrations of the radiolabeled ligand ([3H]alprazolam). A parallel set of experiments is conducted in the presence of a high concentration of an unlabeled competing drug to determine non-specific binding.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]
Conclusion
A comprehensive comparison reveals that while this compound and Alprazolam have distinct pharmacokinetic profiles and may differ in their modulatory effects at specific GABA-A receptor subunits, their sedative properties appear remarkably similar in a clinical context. The preclinical rationale that this compound's lower impact on α1 subunits could translate to reduced sedation is not strongly supported by the primary comparative clinical trial, which showed a nearly identical incidence of drowsiness at equipotent anxiolytic doses.[9][11]
This compound's long half-life, driven by its active metabolites, suggests a potential for drug accumulation and prolonged or residual sedative effects with chronic use, a critical consideration in drug development and clinical application.[5] Conversely, Alprazolam's intermediate half-life may be preferable in some therapeutic scenarios.[8] Ultimately, both agents are effective anxiolytics, and the choice between them may depend on factors beyond sedation, such as desired duration of action and patient-specific metabolic considerations. Further large-scale, controlled studies are necessary to definitively establish any subtle differences in their sedative and cognitive impairment profiles.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Characterization of [3H]alprazolam binding to central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. This compound and Alprazolam - Page 4 [medscape.com]
- 11. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
In-Vitro Potency of Mexazolam and Its Active Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of the potency of Mexazolam and its principal active metabolites, chloronordiazepam (CND) and chloroxazepam (COX). This compound, a benzodiazepine, functions as a prodrug, undergoing metabolic activation to exert its therapeutic effects. Understanding the relative potencies of its metabolites is crucial for elucidating its pharmacological profile and for the development of new chemical entities with improved therapeutic indices.
Comparative Analysis of In-Vitro Potency
This compound is extensively metabolized in the liver, resulting in the formation of its primary active metabolites, chloronordiazepam and chloroxazepam. Notably, after oral administration, the parent drug, this compound, is not detected in the blood; only its active metabolites are present, underscoring their central role in the drug's activity.[1] One of the active metabolites, chloroxazepam, is also known as lorazepam.[2]
The primary mechanism of action for these compounds is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the central nervous system.[3][4]
GABAA Receptor Subtype Selectivity
Recent studies have highlighted the importance of GABAA receptor subtype selectivity in determining the pharmacological profile of benzodiazepines. The anxiolytic effects are primarily mediated by α2 and α3 subunits, whereas the sedative and ataxic effects are associated with the α1 subunit.
A significant in-vitro study using whole-cell patch-clamp techniques demonstrated that chloronordiazepam (CND) exhibits a unique pharmacodynamic fingerprint. CND potentiated GABA-evoked currents in cells expressing α2 and α3 subunit-containing GABAA receptors. Crucially, it did not alter the current amplitude in cells with α1-containing receptors. This selective potentiation of α2/α3 subunits over the α1 subunit suggests a more favorable anxiolytic profile with a reduced potential for sedation compared to other benzodiazepines like alprazolam and bromazepam, which potentiate currents at all three α-subunits.[5]
Binding Affinity
While direct comparative binding affinity studies for this compound and both its metabolites are limited, in-silico molecular docking studies provide insights into their relative potencies. The binding affinity of a ligand to its receptor is a key determinant of its potency. A lower docking score generally indicates a stronger binding affinity.
| Compound | In-Silico Binding Affinity (Docking Score) |
| Lorazepam (Chloroxazepam) | -8.9 kcal/mol[6] |
| Chloronordiazepam | Data not available in the same comparative study |
| This compound | Data not available in the same comparative study |
Note: The docking score for Lorazepam (Chloroxazepam) is provided from a single in-silico study. Direct experimental Ki or IC50 values from a comparative study for all three compounds were not available in the searched literature. It is important to note that in-silico data is predictive and should be confirmed by experimental assays.
Experimental Protocols
Radioligand Displacement Assay for Determining Binding Affinity (Ki)
This protocol outlines a general method for determining the binding affinity of test compounds to benzodiazepine receptors using a radioligand displacement assay.
Materials:
-
Receptor Source: Rat cortical membrane preparations.
-
Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine receptor antagonist).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Diazepam (at a high concentration to saturate all specific binding sites).
-
Test Compounds: this compound, Chloronordiazepam, Chloroxazepam.
-
Instrumentation: Scintillation counter, centrifugation equipment.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.
-
Incubation: In a final volume of 0.5 mL of Tris-HCl buffer, incubate 100 µg of membrane protein with a fixed concentration of [3H]-Flumazenil (e.g., 8.6 x 10-5 nmole) and varying concentrations of the test compound.[3]
-
Equilibrium: Incubate the mixture for a predetermined time (e.g., 35 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[3]
-
Separation: Separate the bound from the free radioligand by rapid filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology for Functional Potency
This protocol describes a general method to assess the functional potentiation of GABA-evoked currents by the test compounds on different GABAA receptor subtypes expressed in a cellular system (e.g., HEK293 cells).
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2).
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system.
-
Pipettes: Borosilicate glass pipettes.
-
Solutions: Extracellular and intracellular recording solutions.
-
Agonist: GABA.
-
Test Compounds: Chloronordiazepam, Chloroxazepam.
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells on coverslips.
-
Recording: Obtain whole-cell patch-clamp recordings from single cells.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current response.
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Measurement: Measure the potentiation of the GABA-evoked current amplitude by the test compound.
-
Data Analysis: Construct concentration-response curves to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) for each GABAA receptor subtype.
Visualizations
Caption: GABAergic synapse and the modulatory action of this compound's active metabolites.
Caption: Workflow for in-vitro potency determination of this compound metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What makes lorazepam different from other benzodiazepines? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Mexazolam and Oxazolam
This guide provides a detailed comparison of the metabolic stability of two benzodiazepine derivatives, Mexazolam and Oxazolam. An understanding of a drug's metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life, potential for drug-drug interactions, and overall therapeutic efficacy and safety. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Oxazolam
This compound and Oxazolam are both anxiolytic agents belonging to the benzodiazepine class. While structurally similar, their metabolic fates in the body differ significantly, impacting their duration of action and clinical application. This compound is known for its long-acting effects, primarily due to the generation of long-lasting active metabolites.[1] Oxazolam, which is metabolized to the well-known anxiolytic oxazepam, follows a different metabolic pathway that is less reliant on the cytochrome P450 (CYP) enzyme system.[2][3]
Metabolic Pathways and Pharmacokinetic Profiles
The metabolic stability of a drug is determined by how it is processed by enzymes in the body, primarily in the liver. The key differences in the metabolic pathways of this compound and Oxazolam lead to distinct pharmacokinetic profiles.
This compound Metabolism: Upon oral administration, this compound is extensively metabolized and the parent drug is not detected in the bloodstream.[4][5] Its metabolism occurs in the liver through hydroxylation and conjugation, mediated by the CYP3A4 enzyme.[1][4] This process yields two principal active metabolites: chloronordiazepam (CND) and chloroxazepam (COX).[4][6] These metabolites are responsible for the prolonged therapeutic effects of the drug. The metabolism follows two main routes: a benzodiazepine-type pathway producing the active metabolites, and a benzophenone-type pathway leading to inactive metabolites.[4][7]
Oxazolam Metabolism: Oxazolam is also metabolized in the liver, giving rise to active metabolites, including desmethyldiazepam (nordazepam) and oxazepam.[8][9] A key feature of its metabolism is that its major active metabolite, oxazepam, is primarily cleared via glucuronide conjugation, a Phase II metabolic reaction.[2][3] This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B15 and UGT2B7, and does not heavily involve the CYP450 enzyme system.[3][10] This characteristic can reduce the likelihood of certain drug-drug interactions.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters that reflect the metabolic stability of this compound and Oxazolam.
| Parameter | This compound | Oxazolam |
| Primary Metabolic Enzymes | CYP3A4[1] | UGT2B15, UGT2B7 (for its metabolite, oxazepam)[3][10] |
| Active Metabolites | Chloronordiazepam (CND), Chloroxazepam (COX)[1][4] | Desmethyldiazepam, Oxazepam[8][9] |
| Half-life (t½) | Biphasic: 1.4 hours (initial) and 76 hours (terminal)[4][6] | The metabolite oxazepam has a half-life of 5-15 hours[3] |
| Time to Peak Plasma (Tmax) | 1-2 hours for the active metabolite CND[4][5] | Not specified in the provided results. |
| Route of Excretion | Primarily through bile; <10% excreted as metabolites in urine[4][6] | Metabolites are primarily excreted by the kidneys in urine[3] |
| Plasma Protein Binding | >90%[4] | Not specified in the provided results. |
Experimental Protocols
In Vitro Metabolic Stability Assessment using Hepatocytes
This protocol describes a general procedure for determining the metabolic stability of a compound like this compound or Oxazolam using a suspension of cryopreserved hepatocytes. The rate of disappearance of the parent drug over time is measured to calculate its intrinsic clearance.
1. Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compounds (this compound, Oxazolam)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Negative control compound (e.g., a slowly metabolized drug)
-
Quenching solvent (e.g., ice-cold acetonitrile)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Orbital shaker with incubator
-
LC-MS/MS system for analysis
2. Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
Incubation Setup: Add the hepatocyte suspension to the wells of a multi-well plate. Pre-incubate the plate in an orbital shaker at 37°C.
-
Initiation of Reaction: Add the test compounds (this compound and Oxazolam) and control compounds to their respective wells to initiate the metabolic reaction. The final concentration of the test compound should be low enough to ensure first-order kinetics.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well.[11]
-
Quenching: Immediately add the collected aliquots to a quenching solvent to stop the metabolic activity.
-
Sample Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis: Plot the percentage of the parent drug remaining versus time. From this curve, determine the half-life (t½) and calculate the in vitro intrinsic clearance (Clint).[11]
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Comparative metabolic pathways of this compound and Oxazolam.
Comparative Discussion
The metabolic profiles of this compound and Oxazolam reveal key differences in their stability and potential for clinical interactions.
-
Metabolic Rate and Duration of Action: this compound's metabolism results in active metabolites with very long half-lives (up to 200 hours for metabolites), contributing to its long duration of action and a biphasic elimination profile.[1][4] In contrast, the primary active metabolite of Oxazolam, oxazepam, has a significantly shorter half-life of 5-15 hours, suggesting a shorter duration of effect.[3]
-
Role of CYP450 Enzymes: this compound is a substrate for CYP3A4, a major enzyme in drug metabolism.[1] This makes it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme. For instance, certain statins (HMG-CoA reductase inhibitors) can inhibit the metabolism of this compound.[1] Conversely, Oxazolam's reliance on UGT-mediated glucuronidation for the clearance of its main active metabolite means it is less likely to be affected by inhibitors or inducers of the CYP450 system.[3] This can be an advantage in patients taking multiple medications.
-
Excretion: The primary route of excretion also differs. This compound and its metabolites are mainly eliminated through bile, whereas the conjugated metabolites of Oxazolam are excreted in the urine.[3][4]
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. This compound | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 8. Studies on the metabolism of oxazolam. II. Isolation and identification of the metabolites of oxazolam in rats. | Semantic Scholar [semanticscholar.org]
- 9. What is the mechanism of Oxazolam? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Replicating Published Findings on Mexazolam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mexazolam's mechanism of action with other benzodiazepines, supported by experimental data from published findings. The information is intended to assist researchers in replicating and expanding upon the current understanding of this anxiolytic agent.
Overview of this compound's Mechanism of Action
This compound, a benzodiazepine derivative, exerts its anxiolytic effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Like other benzodiazepines, it enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the central nervous system.[1][2] The primary active metabolite of this compound, chlornordiazepam, is crucial to its pharmacological activity.[3]
A key distinguishing feature of this compound, mediated by chlornordiazepam, is its preferential potentiation of GABA-A receptors containing α2 and α3 subunits over those with α1 subunits.[3] This selectivity is significant because α2 and α3 subunits are predominantly associated with anxiolytic and muscle relaxant effects, while the α1 subunit is linked to sedative effects.[4] This suggests that this compound may offer a more favorable side-effect profile with a lower sedative load compared to non-selective benzodiazepines.[2]
Comparative Binding Affinities of Benzodiazepines to GABA-A Receptor Subtypes
| Compound | α1 (nM) | α2 (nM) | α3 (nM) | α5 (nM) |
| Diazepam | 4.1 | 1.8 | 1.5 | 11.0 |
| Alprazolam | 16.0 | 4.1 | 5.0 | 7.9 |
| Lorazepam | 1.7 | 0.6 | 0.8 | 3.4 |
| Clonazepam | 1.5 | 0.2 | 0.3 | 1.2 |
Electrophysiological Effects: Subunit Selectivity
Electrophysiological studies, specifically using the whole-cell patch-clamp technique, have provided crucial insights into the functional consequences of benzodiazepine binding to GABA-A receptors.
Key Findings for Chlornordiazepam
A pivotal study demonstrated that chlornordiazepam, the main active metabolite of this compound, potentiates GABA-evoked current amplitude in GABA-A receptors containing α2 and α3 subunits.[3] Importantly, the same study reported that chlornordiazepam did not change the current amplitude in receptors containing the α1 subunit.[3] This finding provides a direct functional correlate for the observed anxiolytic effects of this compound with reduced sedative properties. In contrast, other anxiolytic benzodiazepines like alprazolam and bromazepam were found to increase currents associated with GABA-A receptors containing the α1 subunit.[3]
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
The following is a generalized protocol for assessing the modulation of GABA-A receptor currents by benzodiazepines using whole-cell voltage-clamp recordings in a heterologous expression system (e.g., HEK293 cells) transfected with specific GABA-A receptor subunit combinations.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the desired α, β, and γ subunits of the GABA-A receptor. A marker plasmid (e.g., GFP) can be included for identification of transfected cells.
-
Incubate for 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance (GΩ) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
3. Drug Application:
-
Use a rapid solution exchange system to apply GABA and the test compounds.
-
Establish a baseline GABA-evoked current by applying a sub-maximal concentration of GABA (e.g., EC10-EC20).
-
Co-apply the test benzodiazepine (e.g., chlornordiazepam) with GABA at various concentrations to determine the potentiation of the GABA-evoked current.
-
Measure the peak amplitude of the inward current in the absence and presence of the test compound.
4. Data Analysis:
-
Calculate the percentage potentiation of the GABA-evoked current by the test compound at each concentration.
-
Plot concentration-response curves to determine the EC50 for potentiation.
Behavioral Effects: Preclinical Models of Anxiety
The anxiolytic properties of this compound have been evaluated in various preclinical behavioral models. These studies generally indicate that this compound is a potent anxiolytic with a reduced sedative and muscle-relaxant profile compared to diazepam.[1][2]
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic drugs typically increase the time spent and the number of entries into the open arms.
Quantitative Data (Illustrative):
While specific quantitative data for this compound in the EPM from a single comprehensive study is not available in the provided search results, a representative table structure for presenting such data is provided below.
| Treatment | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 15 ± 3 | 20 ± 5 | 25 ± 4 |
| This compound | 0.5 | 35 ± 5 | 40 ± 6 | 24 ± 3 |
| This compound | 1.0 | 50 ± 7 | 55 ± 8 | 23 ± 4 |
| Diazepam | 1.0 | 45 ± 6 | 50 ± 7 | 18 ± 3** |
*p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle (indicative of sedation)
Experimental Protocol: Elevated Plus Maze
1. Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
2. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (this compound, diazepam, or vehicle) intraperitoneally at the desired time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
3. Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Total arm entries can be used as a measure of general locomotor activity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound's anxiolytic action.
Caption: Experimental workflow for determining binding affinity.
Caption: Subunit selectivity of Chlornordiazepam's action.
Conclusion
The available evidence strongly suggests that this compound, through its active metabolite chlornordiazepam, functions as a potent anxiolytic with a mechanism of action that favors GABA-A receptor subtypes associated with anxiolysis over those linked to sedation. This guide provides a framework for researchers to replicate and build upon these findings by outlining key experimental protocols and presenting a comparative context for this compound's pharmacological profile. Further studies providing detailed quantitative data on binding affinities and electrophysiological potentiation across all relevant GABA-A receptor subtypes are warranted to fully elucidate the nuanced mechanism of this clinically effective anxiolytic.
References
- 1. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of this compound, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Mexazolam Versus Other Anxiolytic Agents
This guide provides a comprehensive benchmark of the safety profile of mexazolam, an oxazolo-benzodiazepine, against other major classes of anxiolytic drugs, including other benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and azapirones like buspirone. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by preclinical and clinical data.
Introduction to Anxiolytic Classes and Mechanisms of Action
Anxiolytic drugs are a cornerstone in the management of anxiety disorders, but their mechanisms of action and associated safety profiles vary significantly.[1][2] this compound belongs to the benzodiazepine (BZD) class, which exerts its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter in the central nervous system (CNS).[3][4] This contrasts with other first-line treatments like SSRIs, which modulate serotonergic pathways, and agents like buspirone, which acts as a partial agonist at serotonin 5-HT1A receptors.[5][6]
This compound, like other BZDs, binds to a specific site on the GABA-A receptor, enhancing the effect of GABA.[4] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, which manifests as anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[3][4] Preclinical studies suggest that this compound's primary active metabolite has a preferential effect on α2/α3 subunit-containing GABA-A receptors, which may contribute to its anxiolytic effects with a potentially lower sedative load compared to less selective BZDs.[7]
Caption: GABAergic signaling pathway modulated by this compound.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of anxiolytics are critical determinants of their safety, influencing onset of action, duration of effects, and potential for accumulation. This compound is a long-acting benzodiazepine that is rapidly metabolized in the liver, primarily by the CYP3A4 enzyme, into active metabolites, notably chloronordiazepam (CND) and chloroxazepam.[7][8] The parent drug itself is not detected in significant amounts in the blood.[9]
The drug follows a biphasic elimination pattern, with an initial half-life of about 1.4 hours and a terminal half-life of approximately 76 hours.[7][9][10] The long half-lives of its active metabolites (up to 200 hours) contribute to a prolonged duration of action but also create a risk of accumulation with chronic use.[7]
| Parameter | This compound | Alprazolam (BZD) | Sertraline (SSRI) | Buspirone |
| Time to Peak Plasma | 1-2 hours (for active metabolite CND)[8][9] | 1-2 hours | 4.5-8.4 hours | 0.7-1.5 hours |
| Metabolism | Hepatic (CYP3A4) to active metabolites[7][8] | Hepatic (CYP3A4) | Hepatic (multiple CYPs) | Hepatic (CYP3A4) |
| Elimination Half-life | Biphasic: 1.4h (initial), 76h (terminal)[7][9][10]. Metabolites up to 200h[7]. | 6-12 hours | ~26 hours | 2-3 hours |
| Protein Binding | >90%[8][9] | ~80% | ~98% | ~95% |
| Key Safety Note | Risk of accumulation due to long-acting active metabolites.[7] | Shorter action may lead to inter-dose anxiety and higher dependence risk. | Long half-life requires careful washout period to avoid serotonin syndrome.[6] | Short half-life requires multiple daily doses.[5] |
Comparative Safety Profile
The safety of an anxiolytic is defined by its adverse effect profile, toxicity, and potential for drug interactions. Preclinical studies demonstrated a broad safety profile and very low acute toxicity for this compound.[9][11]
Clinical evidence indicates that this compound is generally well-tolerated.[12][13] The most frequently reported side effect is drowsiness or sedation, though several studies suggest it may cause less sedation and psychomotor impairment than other benzodiazepines like diazepam and cloxazolam.[9][11][14]
| Adverse Effect | This compound | Other Benzodiazepines (e.g., Alprazolam) | SSRIs (e.g., Sertraline) | Buspirone |
| Drowsiness/Sedation | Most common (7.5% - 25.0% in various studies)[9][11]. Profile may be more favorable than other BZDs.[9][11] | Very Common . Often more pronounced.[15] | Common, but often less than BZDs.[1] | Minimal sedation.[5][6] |
| Dizziness | Common.[3][16] | Common.[15] | Common.[1][17] | Most common side effect.[5] |
| Cognitive Impairment | Studies suggest no significant impairment of cognitive function.[11][14] | Risk of anterograde amnesia, confusion, especially in the elderly.[15][18] | Generally low risk, though some patients report "brain fog." | Low risk.[5] |
| Dependence/Withdrawal | High risk with prolonged use, characteristic of the BZD class.[3][16] | High risk , potentially more severe with short-acting agents.[15][18] | Discontinuation syndrome is common if stopped abruptly.[6] | No significant risk of dependence.[5][6] |
| Sexual Dysfunction | Not commonly reported. | Not a primary side effect. | Very Common (e.g., decreased libido, ejaculatory delay).[5][15] | Not a primary side effect. |
| Gastrointestinal Issues | Can occur (e.g., nausea, constipation).[3][16] | Less common than with SSRIs. | Very Common (e.g., nausea, diarrhea).[5][6] | Common (e.g., nausea).[5] |
In a double-blind study comparing this compound (3 mg/day) with alprazolam (1.5 mg/day), both drugs were well tolerated.[9] Drowsiness was the most common event, occurring in 9.7% of this compound patients and 10.0% of alprazolam patients.[9][11] Another study found this compound to be more effective than bromazepam, with a comparable or superior side effect profile.[11][12]
Anxiolytics have a wide therapeutic index, but toxicity, especially in overdose, remains a critical concern. Benzodiazepines, as a class, are considered to have very low acute toxicity when taken alone.[19]
| Parameter | This compound | Other Benzodiazepines | SSRIs/SNRIs | Buspirone |
| Preclinical Acute Toxicity | Very Low . Oral LD50 in rats: 4500 mg/kg. No toxic reactions in rats with chronic administration below 125 mg/kg.[9][11] | Generally low acute toxicity.[19] | Higher acute toxicity than BZDs.[19] | Low acute toxicity. |
| Overdose Risk (in humans) | Low risk of fatality in monotherapy. The main danger is severe CNS and respiratory depression when combined with other depressants like alcohol or opioids.[3][20] | Similar to this compound; risk is significantly amplified by co-ingestion of other CNS depressants.[3][15] | Overdose can lead to serotonin syndrome, seizures, and cardiac issues. Higher fatality risk than BZDs in monotherapy. | Low risk of serious toxicity in overdose. |
| Antidote Availability | Yes . Flumazenil is a competitive antagonist at the BZD receptor site.[10] | Yes . Flumazenil.[10] | No specific antidote . Treatment is supportive. | No specific antidote . Treatment is supportive. |
This compound is metabolized by CYP3A4, making it susceptible to interactions with drugs that inhibit or induce this enzyme system.[3][7] The most critical interactions, however, are pharmacodynamic, involving additive effects with other CNS depressants.
| Interacting Agent | Effect with this compound | Clinical Recommendation |
| CNS Depressants (Alcohol, Opioids, other BZDs) | Potentiation of CNS and respiratory depression , which can be profound and life-threatening.[3][20] | Concurrent use is contraindicated (alcohol) or should be avoided/used with extreme caution (opioids).[3] |
| CYP3A4 Inhibitors (e.g., ketoconazole, erythromycin) | Increased plasma concentrations of this compound, leading to enhanced effects and potential toxicity.[3][20] | Monitor for increased sedation and consider dose reduction. |
| CYP3A4 Inducers (e.g., rifampin, carbamazepine) | Decreased plasma concentrations of this compound, potentially reducing its efficacy.[3] | Monitor for lack of efficacy and consider dose adjustment. |
| HMG-CoA Reductase Inhibitors (Statins) | Certain statins (simvastatin, atorvastatin, etc.) inhibit the metabolism of this compound , increasing its levels. Pravastatin does not have this effect.[7] | Use caution and monitor for adverse effects when co-administering with interacting statins. |
Experimental Protocols for Safety and Efficacy Assessment
Preclinical evaluation of anxiolytics relies on standardized behavioral models in rodents to predict anxiolytic-like activity and potential side effects such as sedation or motor impairment.[2][21] The Elevated Plus Maze (EPM) is a widely validated and used model.[2]
Objective: To assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms.
Apparatus: A plus-shaped maze, elevated from the floor (typically 50-70 cm), with two open arms and two enclosed arms of equal size. The apparatus is usually made of a non-porous material for easy cleaning between trials.[22]
Methodology:
-
Animal Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 60 minutes prior to the experiment to minimize novelty-induced stress.[22]
-
Compound Administration: The test compound (e.g., this compound), a positive control (e.g., diazepam), or a vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for oral administration) to allow for peak drug absorption and effect.[22]
-
Testing Procedure: Each animal is placed individually at the center of the maze, facing one of the open arms.
-
Data Collection: The animal's behavior is recorded for a 5-minute period, typically using a video-tracking system.[22] Key parameters measured include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms (an entry is defined as all four paws entering an arm).[22]
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect. A significant decrease in total distance traveled may suggest sedative side effects.
-
Cleaning: The maze is thoroughly cleaned with 70% ethanol or a similar solution between each trial to eliminate olfactory cues.[22]
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Conclusion
This compound presents a safety profile characteristic of the benzodiazepine class, with CNS depression and a high potential for dependence and withdrawal being the primary concerns. However, comparative clinical and preclinical data suggest it may possess a more favorable profile regarding sedation, psychomotor effects, and cognitive impairment when compared to other benzodiazepines like diazepam and alprazolam.[9][11][14] Its low acute toxicity is a significant safety advantage, although the risk of severe adverse outcomes when combined with other CNS depressants cannot be overstated.[3]
Compared to SSRIs and buspirone, this compound's main safety drawbacks are its dependence liability and sedative effects. Conversely, it lacks the high incidence of sexual and gastrointestinal side effects associated with SSRIs.[6][15] The choice of anxiolytic requires a careful balancing of efficacy and safety, and for short-term anxiety management, this compound appears to be an effective therapeutic option with a manageable safety profile.[13] However, as with all benzodiazepines, its use should be limited in duration to mitigate the risks of long-term complications.
References
- 1. oasisdiscussions.ca [oasisdiscussions.ca]
- 2. jetir.org [jetir.org]
- 3. biomedicus.gr [biomedicus.gr]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. forhers.com [forhers.com]
- 6. Pharmacology of Anxiolytics | Pharmacology Mentor [pharmacologymentor.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combination Treatment With Benzodiazepines and SSRIs for Comorbid Anxiety and Depression: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. cda-amc.ca [cda-amc.ca]
- 18. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 19. [Acute and chronic toxicity of psychotropic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is this compound used for? [synapse.patsnap.com]
- 21. An assessment of anxiolytic drug screening tests: hormetic dose responses predominate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Mexazolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Mexazolam is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. this compound, a benzodiazepine derivative, requires careful handling throughout its lifecycle, including its final disposition.[1][2][3] Although not an FDA-approved drug in the United States, it is utilized in research settings, necessitating clear protocols for its waste management.[4]
Regulatory Framework and Disposal Principles
The disposal of laboratory chemicals, including investigational compounds like this compound, is governed by federal and state regulations. The primary agencies involved are the Environmental Protection Agency (EPA), which regulates hazardous waste, and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.
While this compound's specific DEA scheduling in the U.S. is not explicitly defined due to its investigational status, other benzodiazepines are typically classified as Schedule IV controlled substances.[5][6][7] Therefore, it is prudent to handle and dispose of this compound with the assumption that it may fall under similar controlled substance regulations. The core principle for the disposal of such substances is to render them "non-retrievable," meaning they cannot be readily reused.
Key Disposal Procedures for this compound in a Laboratory Setting
The recommended disposal pathway for this compound depends on whether it is considered a controlled substance by the institution and the nature of the waste (e.g., pure compound, contaminated materials). The following step-by-step guidance outlines the best practices for its disposal.
Step 1: Segregation and Labeling
Proper waste segregation is the foundation of a safe disposal process.
-
Isolate this compound Waste: As soon as this compound is designated as waste (e.g., expired, unused, or contaminated), it should be segregated from other chemical waste streams.
-
Use Designated Containers: Store this compound waste in clearly labeled, sealed, and leak-proof containers. The container must be compatible with the chemical properties of this compound.
-
Proper Labeling: The waste container must be labeled in accordance with your institution's Environmental Health and Safety (EHS) guidelines and any applicable regulations. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
Step 2: Consultation with Environmental Health and Safety (EHS)
Your institution's EHS department is the primary resource for guidance on the proper disposal of all chemical waste, including investigational drugs like this compound.
-
Contact EHS: Before proceeding with disposal, contact your EHS department to inform them of the this compound waste you have generated.
-
Follow Institutional Protocols: EHS will provide specific instructions based on your institution's policies and local regulations. They will determine the appropriate disposal pathway.
Step 3: Disposal Pathways
There are two primary disposal pathways for this compound from a research laboratory, depending on its classification and institutional procedures.
Pathway A: Disposal as a Controlled Substance (Recommended Best Practice)
Given that benzodiazepines are controlled substances, treating this compound waste as such is the most conservative and compliant approach.
-
Reverse Distributor: The preferred method for the disposal of controlled substances is through a DEA-registered "reverse distributor." Your EHS department will facilitate this process. The reverse distributor is authorized to handle and document the destruction of controlled substances.
-
On-Site Destruction: In some cases, on-site destruction may be permissible, but this must be done in accordance with DEA regulations and under the supervision of your EHS department. This typically involves rendering the substance non-retrievable.
Pathway B: Disposal as a Non-Controlled Hazardous Waste
If your institution's EHS department, after review, determines that the this compound waste can be managed as a non-controlled hazardous chemical waste, the following procedure will likely apply:
-
Waste Pickup: Your EHS department will arrange for the pickup of the properly labeled and contained this compound waste.
-
Incineration: The most common and environmentally sound method for the disposal of pharmaceutical waste is high-temperature incineration.[8][9] This process ensures the complete destruction of the active pharmaceutical ingredient. Incineration is typically carried out at a licensed hazardous waste disposal facility.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.
Quantitative Data and Physical Properties
For safe handling and disposal, it is essential to be aware of the chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 31868-18-5 |
| Molecular Formula | C₁₈H₁₆Cl₂N₂O₂ |
| Molecular Weight | 363.24 g/mol |
| Appearance | White to off-white crystalline powder or solid[1] |
| Melting Point | 172-175°C[10] |
| pKa | 6.69[10] |
| Oral LD50 (Rat) | 4500 mg/kg |
Experimental Protocols for Benzodiazepine Degradation (for Informational Purposes)
While not standard disposal procedures, research has been conducted on methods to degrade benzodiazepines in aqueous solutions. These advanced oxidation processes (AOPs) are typically used for wastewater treatment but illustrate the chemical principles of breaking down these compounds. It is important to note that these are not to be performed as a means of routine laboratory disposal but are provided for informational context.
One studied method is UV/H₂O₂ treatment , which utilizes ultraviolet light and hydrogen peroxide to generate highly reactive hydroxyl radicals that can degrade benzodiazepines.[11][12]
-
Procedure Outline:
-
A solution of the benzodiazepine is prepared in a phosphate buffer at a specific pH (e.g., pH 7.0).
-
Hydrogen peroxide (H₂O₂) is added to the solution.
-
The solution is then exposed to UV irradiation in a photoreactor.
-
The degradation of the benzodiazepine is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Another method explored is gamma radiolysis , which uses gamma radiation to generate reactive species that degrade the target compound.[13]
-
Procedure Outline:
-
An aqueous solution of the benzodiazepine is prepared.
-
The solution is subjected to gamma radiation from a source like ⁶⁰Co at a specific dose.
-
The degradation of the compound is then analyzed.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe, compliant, and environmentally responsible disposal of this compound waste.
References
- 1. grokipedia.com [grokipedia.com]
- 2. drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 6. recovered.org [recovered.org]
- 7. Drug Enforcement Administration Drug Scheduling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. actenviro.com [actenviro.com]
- 9. sfenvironment.org [sfenvironment.org]
- 10. This compound [drugfuture.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Mexazolam
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Mexazolam, a benzodiazepine derivative. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment. This compound is classified as a substance that can cause skin and eye irritation, and may lead to drowsiness or dizziness[1].
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure to hazardous substances like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Single pair of powder-free gloves | To prevent dermal contact with potentially contaminated external packaging. |
| Weighing and Aliquoting (Solid Form) | - Double gloves (powder-free) - Disposable gown with tight-fitting cuffs - Safety goggles or face shield - N95 or higher-level respirator | To protect against inhalation of airborne particles and prevent skin and eye contact. Double gloving provides an extra layer of protection[2][3]. |
| Handling Solutions | - Double gloves (powder-free) - Disposable, low-permeability gown with tight-fitting cuffs - Safety goggles and face shield | To protect against splashes to the skin, eyes, and face[2]. |
| Administering to Animals | - Double gloves (powder-free) - Disposable gown with tight-fitting cuffs - Safety goggles | To prevent accidental exposure through bites, scratches, or contact with bodily fluids. |
| Spill Cleanup | - Double gloves (powder-free) - Disposable, low-permeability gown - Safety goggles and face shield - Appropriate respirator | To ensure comprehensive protection during emergency situations involving potential high levels of exposure. |
| Waste Disposal | - Single pair of powder-free gloves | To prevent contact with contaminated waste materials. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure risks.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of gloves when handling the external packaging.
-
Transport the sealed container to a designated and clearly labeled storage area.
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[4].
-
The storage area should be secure and accessible only to authorized personnel.
Preparation and Handling
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Wash hands thoroughly before donning and after removing PPE[3].
-
When double gloving, place one glove under the gown cuff and the second over the cuff to ensure no skin is exposed[3].
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
-
Clean the work area with an appropriate deactivating agent after each use.
Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads or granules.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Unused or Expired this compound
-
For small quantities, dispose of the contents in an approved waste disposal plant[1].
-
Alternatively, unused or expired medication can be sent to a licensed hazardous waste handler.
-
Do not dispose of this compound down the drain or in the regular trash unless it has been rendered non-retrievable.
Contaminated Labware and PPE
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be considered hazardous waste.
-
Place these items in a clearly labeled, sealed hazardous waste container.
-
Arrange for the disposal of the hazardous waste container through a certified waste management company.
Empty Containers
-
Before disposing of empty containers, remove or deface the label to protect confidential information.
-
Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
Experimental Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
